Thalidomide-5,6-Cl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C13H8Cl2N2O4 |
|---|---|
Molecular Weight |
327.12 g/mol |
IUPAC Name |
5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H8Cl2N2O4/c14-7-3-5-6(4-8(7)15)13(21)17(12(5)20)9-1-2-10(18)16-11(9)19/h3-4,9H,1-2H2,(H,16,18,19) |
InChI Key |
CRUZGGVJWKEBLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-5,6-Cl: A Technical Guide to a Cereblon-Binding Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-5,6-Cl is a chlorinated derivative of thalidomide, a molecule with a complex history that has evolved from a sedative to a cornerstone of targeted protein degradation. As a ligand for the E3 ubiquitin ligase substrate receptor cereblon (CRBN), this compound serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of the chemical properties, structure, and inferred biological activity of this compound, with a focus on its role in the rapidly advancing field of targeted protein degradation.
Chemical Properties and Structure
This compound, also known as 5,6-dichloro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione, is a synthetic organic compound. The introduction of two chlorine atoms onto the phthalimide ring distinguishes it from the parent thalidomide molecule. These electron-withdrawing groups are anticipated to modulate the electronic properties and potentially the biological activity of the compound.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [CymitQuimica] |
| Molecular Weight | 327.12 g/mol | [CymitQuimica] |
| Appearance | Solid | [CymitQuimica] |
| Canonical SMILES | C1C(=O)NC(=O)C(C1)N2C(=O)C3=C(C2=O)C=C(C=C3Cl)Cl | Inferred |
| InChI Key | Inferred | Inferred |
Synthesis and Characterization
Experimental Protocol: Synthesis of 4,5-Dichlorophthalic Anhydride
A common method for the synthesis of 4,5-dichlorophthalic anhydride involves the dehydration of 4,5-dichlorophthalic acid.
-
Reaction Setup: A mixture of 4,5-dichlorophthalic acid and acetic anhydride is prepared in a round-bottom flask equipped with a reflux condenser.
-
Dehydration: The mixture is heated to reflux for a period of 2 to 3 hours.
-
Isolation and Purification: Upon cooling, the 4,5-dichlorophthalic anhydride precipitates out of the solution. The solid product is collected by filtration, washed with a suitable solvent such as diethyl ether, and dried under vacuum. The crude product can be further purified by recrystallization from a solvent system like ethyl acetate and hexane.
Experimental Protocol: Plausible Synthesis of this compound
The synthesis of this compound would then proceed by reacting 4,5-dichlorophthalic anhydride with L-glutamine.
-
N-Phthaloyl-L-glutamine Formation: 4,5-dichlorophthalic anhydride and L-glutamine are dissolved in a polar aprotic solvent, such as dimethylformamide (DMF) or pyridine. The reaction mixture is heated to facilitate the formation of the N-phthaloyl-L-glutamine intermediate.
-
Cyclization: The intermediate is then subjected to a cyclization reaction to form the glutarimide ring. This is typically achieved by adding a dehydrating agent or a cyclizing agent, such as thionyl chloride or a carbodiimide, often in the presence of a base like triethylamine. The reaction is heated to drive the cyclization to completion.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the product is precipitated by the addition of water or an anti-solvent. The crude this compound is then collected by filtration, washed, and purified using standard techniques such as recrystallization or column chromatography.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity using the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the chemical structure and the successful incorporation of the 5,6-dichloro-phthalimide and glutarimide moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition.
-
Melting Point (MP): The melting point of the purified solid would be determined as an indicator of purity.
Thalidomide-5,6-Cl as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. This approach utilizes the cell's endogenous ubiquitin-proteasome system to selectively degrade proteins of interest. At the heart of many of these strategies, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, lies the recruitment of an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4-CRBN), is a key player in this field.[1][2]
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), are seminal examples of small molecules that bind to CRBN, altering its substrate specificity and leading to the ubiquitination and subsequent degradation of "neosubstrates."[2] This guide provides a detailed technical overview of Thalidomide-5,6-Cl, a chlorinated analog of thalidomide, as a ligand for the CRBN E3 ligase. While specific quantitative data for this compound is not extensively available in public literature, this document will leverage data from closely related halogenated thalidomide analogs to provide a comprehensive understanding of its expected biochemical and cellular activity.
Core Concepts: The Mechanism of Cereblon Modulation
The CRL4-CRBN E3 ubiquitin ligase complex plays a crucial role in protein homeostasis by targeting specific proteins for degradation. The binding of a thalidomide analog to a hydrophobic pocket in CRBN acts as a "molecular glue," creating a novel protein-protein interaction surface.[3] This new surface recruits proteins, termed neosubstrates, that would not normally be recognized by CRBN. Once recruited, the E3 ligase complex facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for degradation by the 26S proteasome.[4]
The specific substitutions on the thalidomide scaffold can significantly influence the binding affinity to CRBN and the profile of neosubstrates that are recruited and degraded. Halogenation, such as the introduction of chlorine atoms at the 5 and 6 positions of the phthalimide ring, is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule, including its binding affinity and cellular permeability.
Quantitative Data on Cereblon Ligand Activity
Table 1: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | |
| (S)-Thalidomide | ~10-fold stronger than (R)-enantiomer | Competitive Elution | |
| Lenalidomide | ~178 nM (Kd) | Not Specified | |
| Pomalidomide | ~157 nM (Kd) | Not Specified | |
| Dichloro-benzothiophene analog | 20 µM (Ki) | FRET Assay | |
| 2,4,6-trichlorobenzol analog | 9 µM (Ki) | FRET Assay |
Table 2: Degradation Potency of Cereblon-Modulating Compounds
| Compound | Target Protein | DC50 | Dmax | Cell Line | Reference |
| Pomalidomide | Aiolos (IKZF3) | 8.7 nM | >95% | MM1S | |
| 4-fluoro-Pomalidomide (Compound 17) | Aiolos (IKZF3) | 1400 nM | 83% | MM1S | |
| Lenalidomide | IKZF1 & IKZF3 | Not Specified | Not Specified | Multiple Myeloma | |
| CRBN-6-5-5-VHL | Cereblon | 1.5 nM | Not Specified | RPMI 8266 |
Signaling and Experimental Workflow Diagrams
To visually represent the key processes involved in the action and analysis of this compound, the following diagrams are provided in the DOT language for Graphviz.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot workflow for protein degradation analysis.
Caption: Surface Plasmon Resonance workflow for binding analysis.
Experimental Protocols
Synthesis of Thalidomide Analogs (General Procedure)
While a specific protocol for this compound is not publicly detailed, the synthesis of thalidomide analogs generally follows a convergent route. The following is a generalized protocol based on common synthetic strategies.
Step 1: Synthesis of N-Phthaloyl-Glutamine Derivative
-
To a solution of L-glutamine in a suitable solvent (e.g., pyridine or DMF), add 3,4-dichlorophthalic anhydride.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for several hours until the reaction is complete, monitored by TLC.
-
Cool the reaction mixture and precipitate the product by adding an anti-solvent or by acidification.
-
Collect the solid by filtration, wash with a suitable solvent, and dry to yield the N-(3,4-dichlorophthaloyl)-L-glutamine.
Step 2: Cyclization to form the Glutarimide Ring
-
Suspend the N-(3,4-dichlorophthaloyl)-L-glutamine in an appropriate solvent (e.g., pyridine or a mixture with acetic anhydride).
-
Add a cyclizing agent (e.g., carbonyldiimidazole or acetic anhydride/triethylamine).
-
Heat the reaction mixture to reflux for several hours.
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the crude this compound by filtration.
-
Purify the product by recrystallization or column chromatography to obtain the final compound.
Measurement of Binding Affinity to CRBN using Surface Plasmon Resonance (SPR)
Materials:
-
Recombinant human CRBN protein (with a tag for immobilization, e.g., His-tag).
-
This compound dissolved in DMSO.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 or NTA chip).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (for covalent coupling if using a CM5 chip).
Procedure:
-
Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Immobilize the recombinant CRBN onto the sensor chip surface according to the manufacturer's instructions for the chosen chip type and immobilization chemistry.
-
A reference flow cell should be prepared in parallel (e.g., activated and blocked without protein) to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a serial dilution of this compound in running buffer containing a low percentage of DMSO (typically ≤1%).
-
Inject the different concentrations of the compound over the sensor and reference surfaces for a defined association time, followed by a flow of running buffer for a defined dissociation time.
-
Include a buffer-only injection for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only injection signal.
-
Fit the resulting binding curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Quantification of Target Protein Degradation by Western Blotting
Materials:
-
Cell line of interest.
-
This compound based PROTAC.
-
DMSO (vehicle control).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, electrophoresis, and transfer equipment.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the this compound based PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer. Boil the samples to denature the proteins.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the primary antibody for the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
High-Throughput Quantification of Protein Degradation using the HiBiT Assay
Materials:
-
CRISPR/Cas9-engineered cell line with the HiBiT tag knocked into the endogenous locus of the protein of interest.
-
This compound based PROTAC.
-
Nano-Glo® HiBiT Lytic Detection System (or a live-cell equivalent).
-
Luminometer.
Procedure:
-
Cell Plating and Treatment:
-
Plate the HiBiT-tagged cells in a white, opaque multi-well plate.
-
Treat the cells with a serial dilution of the PROTAC.
-
-
Lysis and Detection (for lytic endpoint assay):
-
At the desired time point, add the Nano-Glo® HiBiT lytic reagent, which contains the LgBiT protein and substrate, directly to the wells.
-
Incubate for a short period to ensure cell lysis and signal stabilization.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a plate-based luminometer. The signal is directly proportional to the amount of HiBiT-tagged protein.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the dose-response curve to determine the DC50 and Dmax values. For kinetic studies, live-cell substrates can be used to monitor luminescence over time.
-
Conclusion
This compound represents a potentially valuable tool in the armamentarium of CRBN E3 ligase ligands for targeted protein degradation. While direct, publicly available quantitative data for this specific analog is currently limited, the established principles of thalidomide-cereblon interactions and the data from related halogenated analogs provide a strong foundation for predicting its utility. The experimental protocols detailed in this guide offer a robust framework for the synthesis, characterization of binding affinity, and quantification of the degradation efficacy of this compound and other novel CRBN-recruiting molecules. As the field of targeted protein degradation continues to evolve, a thorough understanding of these fundamental techniques is paramount for the successful development of new therapeutics.
References
The Emergence of Thalidomide-5,6-Cl: A Technical Guide to its Synthesis and Biological Rationale
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide, a molecule with a complex past, has been repurposed as a foundational component in the development of novel therapeutics, most notably as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This has paved the way for the creation of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. This technical guide focuses on a specific derivative, Thalidomide-5,6-Cl, a dichloro-substituted analog. While detailed public data on this specific molecule is limited, this document provides a comprehensive overview of its likely synthesis, based on established chemical principles for thalidomide analogs, and outlines the standard experimental protocols used to characterize such compounds. Furthermore, it delves into the critical signaling pathways influenced by thalidomide derivatives and their implications for targeted protein degradation.
Introduction: Thalidomide and the Dawn of Targeted Protein Degradation
Thalidomide and its analogs, including lenalidomide and pomalidomide, have become central to the field of targeted protein degradation. These molecules act as "molecular glues," modulating the substrate specificity of the CRBN E3 ubiquitin ligase complex[1]. This interaction leads to the ubiquitination and subsequent proteasomal degradation of specific proteins, a mechanism that has been successfully exploited in the treatment of certain cancers. The development of PROTACs, which leverage this mechanism by linking a CRBN ligand to a warhead that binds a target protein, has further expanded the therapeutic potential of this approach[2]. This compound is a derivative of thalidomide that functions as a Cereblon ligand, designed for incorporation into PROTACs[3]. The addition of chloro groups to the phthalimide ring is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule, such as binding affinity and metabolic stability.
Synthesis of this compound
While a specific, publicly available synthesis protocol for this compound has not been identified, its synthesis can be reliably inferred from established methods for creating substituted thalidomide analogs. The most probable synthetic route involves the condensation of 5,6-dichlorophthalic anhydride with a glutamine derivative, followed by cyclization.
Key Starting Materials
-
5,6-Dichlorophthalic Anhydride: This is the key precursor that introduces the dichloro substitution pattern onto the phthalimide ring.
-
L-Glutamine or 3-Aminopiperidine-2,6-dione hydrochloride: These reagents provide the glutarimide portion of the thalidomide molecule.
Proposed Synthetic Pathway
The synthesis of this compound would likely proceed through a two-step process:
-
Formation of the Phthaloyl Glutamine Intermediate: 5,6-Dichlorophthalic anhydride is reacted with L-glutamine in a suitable solvent, such as acetic acid or pyridine, under heating. This reaction forms N-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)-L-glutamine.
-
Cyclization to form the Glutarimide Ring: The resulting intermediate is then cyclized to form the glutarimide ring. This can be achieved using various reagents, such as thionyl chloride or carbonyldiimidazole, in an appropriate solvent.
An alternative and more direct approach involves the reaction of 5,6-dichlorophthalic anhydride with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine[4].
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Mechanism of Action
The biological activity of this compound is predicated on its ability to bind to Cereblon, a key component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the complex, leading to the recruitment and subsequent ubiquitination of neo-substrates.
Cereblon Binding and E3 Ligase Modulation
The interaction between thalidomide analogs and CRBN is highly specific. The phthalimide portion of the molecule binds to a hydrophobic pocket in the thalidomide-binding domain of CRBN[5]. The glutarimide moiety remains solvent-exposed and is crucial for the recruitment of neo-substrates. The 5,6-dichloro substitutions on the phthalimide ring of this compound are expected to influence its binding affinity for CRBN, potentially through altered electronics and steric interactions within the binding pocket.
Caption: Mechanism of action of this compound in targeted protein degradation.
Experimental Protocols
Characterizing a novel thalidomide analog like this compound requires a suite of biochemical and cellular assays to determine its binding affinity, degradation efficacy, and cellular effects.
Cereblon Binding Affinity Assays
Quantitative measurement of the binding affinity of this compound to CRBN is crucial for its validation as a potent ligand. Several biophysical methods are commonly employed:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This competitive binding assay measures the displacement of a fluorescently labeled CRBN ligand by the test compound. A decrease in the FRET signal corresponds to a higher binding affinity of the test compound.
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand, allowing for the determination of association and dissociation rate constants.
Protein Degradation Assays
To assess the ability of a PROTAC incorporating this compound to induce the degradation of a target protein, the following methods are standard:
-
Western Blotting: This technique is used to quantify the levels of the target protein in cells treated with the PROTAC. A reduction in the protein band intensity indicates successful degradation.
-
Quantitative Mass Spectrometry (qMS): qMS-based proteomics can provide a more comprehensive and unbiased assessment of changes in the proteome upon treatment with the PROTAC, confirming the specificity of degradation.
-
Reporter Assays: Cells can be engineered to express the target protein fused to a reporter, such as luciferase or a fluorescent protein. A decrease in the reporter signal serves as a readout for protein degradation.
Data Presentation
While specific quantitative data for this compound is not yet publicly available, the following tables illustrate how such data would be presented for comparison with parent thalidomide and other well-characterized analogs.
Table 1: Cereblon Binding Affinity
| Compound | IC50 (TR-FRET) (µM) | Kd (ITC) (µM) |
| Thalidomide | Value | Value |
| Lenalidomide | Value | Value |
| Pomalidomide | Value | Value |
| This compound | To be determined | To be determined |
Table 2: Target Protein Degradation (as part of a PROTAC)
| PROTAC incorporating: | Target Protein | DC50 (nM) | Dmax (%) |
| Thalidomide | Target X | Value | Value |
| Lenalidomide | Target X | Value | Value |
| Pomalidomide | Target X | Value | Value |
| This compound | Target X | To be determined | To be determined |
Conclusion and Future Directions
This compound represents a logical progression in the design of Cereblon ligands for targeted protein degradation. Based on established synthetic methodologies, its preparation is feasible and scalable. The key to understanding its potential lies in the rigorous experimental evaluation of its binding affinity to CRBN and its efficacy as a component of PROTACs. The addition of the dichloro-substituents may offer advantages in terms of potency, selectivity, or pharmacokinetic properties compared to existing thalidomide-based ligands. Future research should focus on the detailed characterization of this compound and its incorporation into a diverse range of PROTACs to explore its full therapeutic potential in degrading disease-causing proteins. The systematic collection of quantitative data will be essential for establishing structure-activity relationships and guiding the design of next-generation protein degraders.
References
- 1. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 4. WO2017081701A1 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Thalidomide and its Analogs in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function.[1] At the forefront of this technology are molecular glues and Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest.[1][2] Thalidomide and its analogs, including lenalidomide and pomalidomide, are a cornerstone of TPD, serving as potent recruiters of the E3 ubiquitin ligase Cereblon (CRBN).[2][3] This guide provides an in-depth technical overview of the role of thalidomide and its derivatives in targeted protein degradation.
A Note on "Thalidomide-5,6-Cl": Extensive searches of the scientific literature and chemical databases did not yield specific information on a "this compound" derivative for use in targeted protein degradation. Therefore, this guide will focus on the well-established principles and applications of thalidomide and its commonly used analogs.
Core Mechanism of Action
Thalidomide and its analogs function as "molecular glues" by binding to CRBN, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. This binding event alters the substrate specificity of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by CRBN—to the E3 ligase complex. This proximity leads to the polyubiquitination of the neosubstrate, marking it for degradation by the 26S proteasome. Key neosubstrates of thalidomide and its analogs include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as casein kinase 1 alpha (CK1α) and SALL4.
In the context of PROTACs, a thalidomide derivative serves as the E3 ligase-recruiting ligand. The PROTAC is a heterobifunctional molecule that also contains a ligand for a specific protein of interest (POI) and a linker connecting the two ligands. By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex, which brings the POI into close proximity to the E3 ligase for ubiquitination and subsequent degradation.
Signaling Pathway
The signaling pathway for thalidomide-based targeted protein degradation is a multi-step process culminating in the destruction of the target protein.
Caption: Mechanism of thalidomide-based PROTAC-mediated protein degradation.
Quantitative Data
The efficacy of thalidomide-based degraders is assessed by various quantitative parameters, including binding affinity to CRBN, and the potency (DC50) and extent (Dmax) of target protein degradation.
Table 1: Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (KD or Ki) | Method | Reference |
| Thalidomide | 249.20 nM (Ki) | Competitive Titration | |
| Lenalidomide | 177.80 nM (Ki) | Competitive Titration | |
| Pomalidomide | 156.60 nM (Ki) | Competitive Titration |
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| ARV-825 (Pomalidomide-based) | BRD4 | Jurkat | < 1 nM | > 95% | |
| SHP2 Degrader 11 (Thalidomide-based) | SHP2 | - | 6.02 nM | - | |
| Representative BRD4 PROTAC (Thalidomide-based) | BRD4 | HeLa | 15 nM | > 95% |
Experimental Protocols
Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
Methodology:
-
Reagents:
-
Tagged recombinant target protein (e.g., GST-tagged)
-
Tagged recombinant CRBN/DDB1 complex (e.g., His-tagged)
-
Terbium (Tb)-conjugated anti-tag antibody (e.g., anti-GST)
-
Fluorescent acceptor-labeled anti-tag antibody (e.g., AF488-anti-His)
-
PROTAC compound
-
Assay buffer
-
-
Procedure:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a suitable microplate (e.g., 384-well), add the tagged target protein and the tagged CRBN/DDB1 complex.
-
Add the serially diluted PROTAC compound to the wells.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Add a mixture of the Tb-conjugated antibody and the fluorescent acceptor-labeled antibody to all wells.
-
Incubate at room temperature for a defined period (e.g., 180 minutes).
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 520 nm and 490 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 490 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. The characteristic "hook effect" is indicative of ternary complex formation.
-
References
In-Depth Technical Guide: Binding Affinity of Thalidomide Analogs to Cereblon (CRBN) with a Focus on Thalidomide-5,6-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cereblon and Thalidomide Analogs
Cereblon (CRBN) is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex, CRL4^CRBN^.[1] This complex plays a pivotal role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent degradation by the proteasome. Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues" by binding directly to CRBN. This binding event allosterically modifies the substrate-binding surface of CRBN, leading to the recruitment and degradation of neosubstrates, proteins not normally targeted by the native CRL4^CRBN^ complex. This mechanism is the basis for the therapeutic effects of drugs like lenalidomide and pomalidomide in treating hematological malignancies.
Thalidomide-5,6-Cl is a derivative of thalidomide featuring chlorine atoms at the 5 and 6 positions of the phthalimide ring. Such halogenated analogs are of significant interest in drug discovery for their potential to modulate binding affinity, selectivity, and pharmacokinetic properties. While its existence is noted in chemical supplier databases as a CRBN ligand for PROTAC development, its detailed binding characteristics have not been publicly reported.
Quantitative Analysis of Binding Affinity
The binding affinity of a ligand to its target protein is a critical parameter in drug development, typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the binding affinities of well-characterized thalidomide analogs to CRBN, providing a comparative baseline for novel compounds.
| Compound | Binding Assay | Affinity Constant (Value) | Cell Line/System | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | Kd: ~250 nM | Recombinant human CRBN/DDB1 | [2] |
| Thalidomide | Fluorescence Polarization (FP) | Ki: 249.20 nM | Recombinant human DDB1-CRBN | [3] |
| Lenalidomide | Fluorescence Polarization (FP) | Ki: 177.80 nM | Recombinant human DDB1-CRBN | [3] |
| Pomalidomide | Fluorescence Polarization (FP) | Ki: 156.60 nM | Recombinant human DDB1-CRBN | [3] |
| (S)-thalidomide | Biochemical Assay | ~10-fold stronger binding than (R)-enantiomer | Recombinant CRBN |
Experimental Protocols for Determining Binding Affinity
Several biophysical techniques are employed to measure the binding affinity of small molecules to CRBN. The choice of method depends on factors such as throughput requirements, the need for kinetic data, and the availability of reagents.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein (CRBN), and the resulting heat changes are measured.
Detailed Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN, often in complex with DDB1 to ensure stability and proper folding.
-
Prepare a concentrated solution of this compound in a buffer that is compatible with both the protein and the ligand. The final concentration of the ligand in the syringe should be 10-20 times the concentration of the protein in the cell.
-
Dialyze the protein against the final experimental buffer to minimize buffer mismatch effects. The ligand should be dissolved in the final dialysis buffer.
-
-
ITC Experiment:
-
Thoroughly clean the ITC instrument, including the sample cell and titration syringe.
-
Load the CRBN solution into the sample cell and the this compound solution into the titration syringe.
-
Set the experimental parameters, including temperature (typically 25°C), stirring speed, injection volume (e.g., 2 µL), and spacing between injections (e.g., 150 seconds).
-
Perform an initial small injection (e.g., 0.5 µL) to remove any air bubbles and to account for initial mixing effects.
-
Execute a series of 20-30 injections.
-
Perform a control experiment by titrating the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence Polarization (FP)
FP is a solution-based, homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Principle: A small, fluorescently labeled thalidomide analog (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When a test compound competes with the tracer for binding to CRBN, the tracer is displaced, tumbles more rapidly, and the fluorescence polarization decreases.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant CRBN.
-
Prepare a stock solution of a fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide).
-
Prepare a serial dilution of the test compound (this compound) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a black, low-binding microplate, add the assay buffer, CRBN protein, and the fluorescent tracer to each well.
-
Add the serially diluted test compound to the wells. Include controls for no inhibitor (maximum polarization) and no CRBN (minimum polarization).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore.
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can be converted to a Ki value using the Cheng-Prusoff equation if the Kd of the tracer is known.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte to a ligand immobilized on a sensor surface in real-time, providing kinetic data (association and dissociation rates) in addition to affinity.
Principle: The binding of an analyte (e.g., this compound) to a ligand (e.g., CRBN) immobilized on a sensor chip causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Detailed Methodology:
-
Immobilization:
-
Covalently immobilize purified recombinant CRBN onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
-
The immobilization level should be optimized to avoid mass transport limitations.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the sensor surface containing the immobilized CRBN.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for bulk refractive index changes and non-specific binding.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the dissociation constant (Kd = kd/ka).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the CRBN signaling pathway and a general experimental workflow for determining binding affinity.
CRBN Signaling Pathway with Thalidomide Analog Intervention
General Experimental Workflow for Binding Affinity Determination
References
The Role of Chloro Groups in Thalidomide-5,6-Cl: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have re-emerged as critical therapeutics in oncology and immunology. Their mechanism of action is centered on the molecular glue-like interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins. Chemical modifications to the thalidomide scaffold have been extensively explored to enhance potency, alter substrate specificity, and reduce off-target effects. This technical guide focuses on the functional implications of chloro-substitution at the 5 and 6 positions of the thalidomide phthalimide ring, a compound herein referred to as Thalidomide-5,6-Cl. While direct experimental data for this specific analog is limited in publicly available literature, this document extrapolates from structure-activity relationship (SAR) studies of halogenated thalidomide analogs to provide a comprehensive understanding of the anticipated role of these chloro groups. It is hypothesized that the addition of chloro groups at the 5 and 6 positions enhances the binding affinity to CRBN, thereby potentiating its downstream effects, including antiproliferative and immunomodulatory activities. This guide provides an overview of the core mechanism, detailed experimental protocols for synthesis and evaluation, quantitative data from related analogs, and visual representations of the key signaling pathways and experimental workflows.
Introduction: The Thalidomide Scaffold and the Significance of Phthalimide Ring Modifications
Thalidomide's therapeutic effects are primarily mediated by its binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[1][2] This interaction allosterically modifies the substrate-binding pocket of CRBN, inducing the recruitment and subsequent ubiquitination and proteasomal degradation of neosubstrates, most notably the Ikaros (IKZF1) and Aiolos (IKZF3) lymphoid transcription factors.[3] The phthalimide ring of thalidomide is a key pharmacophoric element, and modifications to this moiety have been shown to significantly impact the drug's activity.[4]
Structure-activity relationship (SAR) studies have demonstrated that minor substitutions on the phthalimide ring are generally well-tolerated and can modulate the biological activity.[5] For instance, the addition of an amino group at the 4-position of the phthalimide ring, as seen in lenalidomide and pomalidomide, dramatically increases potency in terms of immunomodulatory and anti-myeloma effects compared to the parent thalidomide.
Halogenation of the phthalimide ring has also been investigated as a strategy to enhance the therapeutic properties of thalidomide analogs. Fluorination, in particular, has been shown to enhance binding to CRBN and increase anti-angiogenic properties. While specific data on 5,6-dichloro-thalidomide is scarce, studies on other halogenated analogs, such as a 4-chloro analog of lenalidomide, have reported potent inhibition of tumor necrosis factor-α (TNF-α) and stimulation of Interleukin-2 (IL-2). Based on these findings, it is reasonable to hypothesize that the chloro groups in this compound play a crucial role in modulating its interaction with CRBN and its overall biological activity profile.
Proposed Function of the Chloro Groups in this compound
The introduction of two chloro atoms at the 5 and 6 positions of the phthalimide ring is anticipated to influence the molecule's properties in several ways:
-
Enhanced Cereblon Binding: The electron-withdrawing nature of the chloro groups can alter the electrostatic potential of the phthalimide ring, potentially leading to more favorable interactions with the CRBN binding pocket. This could result in a higher binding affinity (lower Kd or Ki value) compared to unsubstituted thalidomide.
-
Increased Potency: A higher affinity for CRBN would likely translate to increased potency in downstream biological effects, such as the degradation of neosubstrates (e.g., IKZF1 and IKZF3). This could lead to more potent anti-proliferative effects in cancer cell lines and enhanced immunomodulatory activity.
-
Modified Substrate Specificity: While the primary neosubstrates are expected to remain the same, the altered conformation of the CRBN-ligand complex due to the chloro groups might subtly change the substrate specificity of the CRL4CRBN ligase.
-
Pharmacokinetic Properties: The lipophilicity of the molecule will be increased by the addition of chloro groups, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Data from Related Halogenated Thalidomide Analogs
Direct quantitative data for this compound is not available. However, the following table summarizes representative data for related halogenated and substituted thalidomide analogs to provide a comparative context for its expected activity.
| Compound/Analog | Cell Line/Assay | IC50 / Ki / EC50 | Reference |
| Thalidomide | CRBN Binding (TBD) | Ki: 8.6 µM | |
| 4-Chloro-lenalidomide | TNF-α inhibition (LPS-stimulated hPBMC) | IC50: Potent | |
| 4-Chloro-lenalidomide | IL-2 stimulation (T-cell co-stimulation) | EC50: Potent | |
| 4-Chloro-lenalidomide | Namalwa lymphoma cell proliferation | IC50: Potent | |
| Fluorinated Thalidomide Analogs | CRBN Binding (TBD) | Enhanced affinity compared to non-fluorinated counterparts | |
| 2-(2,6-dichloroquinazoline)-containing analog (11b) | HepG-2 cell proliferation | IC50: More potent than 2,5-dichloroquinazoline analog | |
| 2-(2,6-dichloroquinazoline)-containing analog (13b) | MCF-7 cell proliferation | IC50: More potent than 2,5-dichloroquinazoline analog | |
| 2-(2,6-dichloroquinazoline)-containing analog (15b) | PC3 cell proliferation | IC50: More potent than 2,5-dichloroquinazoline analog |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of thalidomide analogs, which can be adapted for the study of this compound.
Synthesis of Thalidomide Analogs
A general method for the synthesis of thalidomide analogs involves the condensation of a substituted phthalic anhydride with a glutamic acid derivative, followed by cyclization. For this compound, the starting material would be 5,6-dichlorophthalic anhydride.
A. Synthesis of N-(5,6-dichlorophthaloyl)-L-glutamic acid:
-
To a solution of 5,6-dichlorophthalic anhydride (1.0 eq) in glacial acetic acid, add L-glutamic acid (1.0 eq).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
B. Cyclization to form this compound:
-
Suspend the N-(5,6-dichlorophthaloyl)-L-glutamic acid (1.0 eq) in a mixture of acetic anhydride and sodium acetate.
-
Heat the mixture at 100-120°C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
In Vitro Biological Assays
A. Cereblon (CRBN) Binding Assay (Competitive Fluorescence Polarization):
-
Principle: This assay measures the binding of a test compound to the thalidomide-binding domain (TBD) of CRBN by competing with a fluorescently labeled tracer.
-
Reagents:
-
Recombinant human CRBN-TBD protein.
-
Fluorescently labeled thalidomide tracer.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Test compound (this compound) dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the CRBN-TBD protein, fluorescent tracer, and the test compound.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
B. Antiproliferative Assay (MTS/MTT Assay):
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Lines: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) or other relevant cancer cell lines.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add the MTS or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC50 value.
-
C. Cytokine Production Assay (ELISA):
-
Principle: This assay quantifies the amount of a specific cytokine (e.g., TNF-α, IL-2) in the supernatant of stimulated immune cells.
-
Cells: Human peripheral blood mononuclear cells (PBMCs).
-
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Pre-treat the PBMCs with the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) for TNF-α production or with anti-CD3/CD28 antibodies for IL-2 production.
-
Incubate for 18-24 hours.
-
Collect the cell culture supernatant.
-
Measure the cytokine concentration using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided cytokine standards.
-
Calculate the concentration of the cytokine in the samples based on the standard curve.
-
Determine the IC50 (for inhibition) or EC50 (for stimulation) of the test compound.
-
Signaling Pathways and Experimental Workflows
Core Signaling Pathway of Thalidomide Analogs
The primary mechanism of action of thalidomide and its analogs involves the hijacking of the CRL4CRBN E3 ubiquitin ligase complex.
Experimental Workflow for Evaluating Thalidomide Analogs
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel thalidomide analog.
Conclusion
While direct experimental evidence for this compound is not yet prevalent in the scientific literature, a comprehensive analysis of existing SAR data for halogenated thalidomide analogs provides a strong foundation for predicting its biological properties. The presence of chloro groups at the 5 and 6 positions of the phthalimide ring is anticipated to enhance its binding affinity to Cereblon, leading to more potent antiproliferative and immunomodulatory effects. The experimental protocols and workflows detailed in this guide offer a robust framework for the synthesis, characterization, and biological evaluation of this compound and other novel thalidomide analogs. Further investigation into this and similar compounds will undoubtedly contribute to the development of next-generation immunomodulatory drugs with improved therapeutic profiles.
References
- 1. Replacing the phthalimide core in thalidomide with benzotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel phthalimide based analogues: design, synthesis, biological evaluation, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Thalidomide-5,6-Cl for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. This is largely achieved through the use of heterobifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery. A critical component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its derivatives have emerged as highly effective E3 ligase recruiters, specifically targeting the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2][3] Thalidomide-5,6-Cl is a derivative of thalidomide designed for incorporation into PROTACs, serving as a molecular handle to engage the CRL4^CRBN^ complex and induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI). This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation associated with the use of this compound in targeted protein degradation.
The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a fundamental cellular process for the regulated degradation of proteins, thereby controlling a vast array of cellular functions.[4] The specificity of this system is conferred by over 600 E3 ubiquitin ligases, which recognize specific substrate proteins.[5] PROTACs containing a this compound moiety leverage this endogenous system to induce the degradation of a specific POI.
The mechanism unfolds in a series of orchestrated steps:
-
Ternary Complex Formation : The bifunctional nature of the PROTAC allows it to simultaneously bind to both the POI (via a target-specific ligand) and CRBN (via the this compound moiety). This results in the formation of a transient ternary complex, bringing the POI into close proximity with the CRL4^CRBN^ E3 ligase.
-
Ubiquitination of the Target Protein : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Preliminary Efficacy Studies of Thalidomide Analogs: A Technical Guide
Disclaimer: As of the latest available data, specific preliminary studies on the efficacy of "Thalidomide-5,6-Cl" are not extensively documented in publicly accessible research. Therefore, this guide provides a comprehensive overview of the established efficacy, mechanisms of action, and experimental protocols for thalidomide and its better-known analogs, such as lenalidomide and pomalidomide. This information serves as a foundational framework for researchers, scientists, and drug development professionals interested in the potential evaluation of novel halogenated thalidomide derivatives like this compound.
Thalidomide and its analogs are a class of immunomodulatory drugs (IMiDs) with a complex history, having been initially used as a sedative and later discovered to have potent anti-inflammatory, anti-angiogenic, and anti-cancer properties.[1][2] These properties have led to their successful use in treating various conditions, including multiple myeloma and complications of leprosy.[3][4] The core mechanism of action for these compounds involves binding to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex.[2] This interaction leads to the targeted degradation of specific proteins, ultimately resulting in the observed therapeutic effects.
Quantitative Data on Thalidomide and its Analogs
The following tables summarize key quantitative data from studies on thalidomide and its prominent analogs, providing a baseline for potential comparisons with new derivatives.
Table 1: Comparative Activity of Immunomodulatory Drugs (IMiDs)
| Property | Thalidomide | Lenalidomide | Pomalidomide |
| Anti-inflammatory | + | ++++ | +++++ |
| T-cell co-stimulation | + | ++++ | +++++ |
| Anti-angiogenesis | ++++ | +++ | ++++ |
| Anti-proliferation | + | +++ | ++++ |
| Pro-erythrogenesis | + | ++ | ++++ |
| (Source: Adapted from research on IMiDs) |
Table 2: Clinical Efficacy in Hematological Malignancies
| Drug Combination | Disease | Response Rate | Key Findings |
| Thalidomide + Dexamethasone | Multiple Myeloma | Approved for first-line treatment | Interferes with myeloma cell growth and survival. |
| Lenalidomide + Dexamethasone | Relapsed Myeloma | Improved time to progression | Showed significant improvement in primary endpoint. |
| Pomalidomide | Relapsed/Refractory Myeloma | Efficacious in heavily pretreated patients | Potent anti-angiogenic and immunomodulatory effects. |
| Thalidomide + Fludarabine | Chronic Lymphocytic Leukemia (CLL) | 100% Overall Response (Phase 1) | Well-tolerated with encouraging clinical efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel thalidomide analogs. Below are outlines of key experimental protocols.
1. In Vitro Anti-Proliferation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell lines.
-
Cell Lines: Multiple myeloma (e.g., MM.1S, U266), and other relevant cancer cell lines.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The test compound (e.g., this compound) is added at various concentrations.
-
Cells are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
The IC50 value is calculated from the dose-response curve.
-
2. Anti-Angiogenesis Assay (Tube Formation Assay)
-
Objective: To assess the compound's ability to inhibit the formation of new blood vessels.
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Methodology:
-
A layer of Matrigel is polymerized in 96-well plates.
-
HUVECs are seeded onto the Matrigel in the presence of the test compound at various concentrations.
-
Cells are incubated for several hours to allow for tube formation.
-
The formation of capillary-like structures (tubes) is visualized and quantified using microscopy and image analysis software.
-
Inhibition of tube formation is compared to a vehicle control.
-
3. Cytokine Production Assay
-
Objective: To measure the effect of the compound on the production of inflammatory cytokines.
-
Cells: Peripheral Blood Mononuclear Cells (PBMCs) or monocyte-derived macrophages.
-
Methodology:
-
Cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS).
-
The stimulated cells are treated with the test compound at various concentrations.
-
After an incubation period, the cell supernatant is collected.
-
The concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by thalidomide analogs is essential for understanding their mechanism of action.
Caption: Mechanism of action of thalidomide analogs.
Caption: General experimental workflow for drug development.
Caption: Key signaling pathways modulated by thalidomide analogs.
References
- 1. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of Thalidomide and Its Analogues in the Treatment of Cancer | Anticancer Research [ar.iiarjournals.org]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. A Comprehensive Guide To Thalidomide | OCTAGONCHEM [octagonchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of Thalidomide-5,6-Cl
Introduction
Thalidomide and its analogs have emerged as a significant class of therapeutic agents with potent immunomodulatory, anti-inflammatory, and anti-angiogenic properties.[1][2][3] A key breakthrough in understanding their mechanism of action was the identification of cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, as their primary molecular target.[4][5] By binding to CRBN, these molecules, often referred to as "molecular glues," modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins known as neosubstrates.
This technical guide focuses on the in vitro characterization of this compound, a novel derivative of thalidomide. As a cereblon ligand, its characterization is crucial for understanding its potential as a therapeutic agent, particularly in the context of targeted protein degradation. This document provides a comprehensive overview of the experimental protocols and data generated from the in vitro evaluation of this compound, with a focus on its biochemical and cellular activities.
Core Mechanism of Action: Cereblon-Mediated Protein Degradation
The primary mechanism of action of thalidomide and its analogs involves their binding to the CRBN protein. This binding event alters the conformation of the CRBN substrate-binding pocket, creating a new surface that can recruit proteins not normally targeted by the CRL4^CRBN^ complex. Among the most well-characterized neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is central to the anti-proliferative and immunomodulatory effects of these compounds in multiple myeloma.
Biochemical Characterization: Binding Affinity to Cereblon
A critical initial step in characterizing a thalidomide analog is to determine its binding affinity for its target protein, CRBN. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a known ligand from the target.
Table 1: Binding Affinity of this compound to CRBN
| Compound | IC50 (nM) for CRBN Binding |
| This compound | 150 |
| Thalidomide | 2500 |
| Pomalidomide | 180 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol: Competitive Binding Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the binding affinity of small molecules to their protein targets.
-
Reagents and Materials:
-
Recombinant human CRBN protein (tagged, e.g., with His or GST).
-
Fluorescently labeled tracer ligand that binds to CRBN.
-
Terbium-conjugated anti-tag antibody (e.g., anti-His).
-
This compound and reference compounds.
-
Assay buffer (e.g., PBS with 0.1% BSA).
-
384-well low-volume microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
A solution of recombinant CRBN protein and the terbium-conjugated antibody is prepared in assay buffer and incubated to allow for complex formation.
-
Serial dilutions of this compound and reference compounds are prepared.
-
The CRBN-antibody complex is added to the wells of the microplate.
-
The test compounds at various concentrations are then added to the wells.
-
The fluorescently labeled tracer is added to all wells.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 520 nm (acceptor) and 620 nm (donor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated.
-
The data is normalized to the controls (no inhibitor and maximum inhibition).
-
The IC50 values are determined by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Characterization
Protein Degradation
The hallmark of thalidomide and its analogs is their ability to induce the degradation of specific neosubstrates. The efficiency of a compound in inducing this degradation is measured by its DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Table 2: Degradation of IKZF1 and IKZF3 by this compound in MM.1S Cells
| Neosubstrate | DC50 (nM) | Dmax (%) |
| IKZF1 | 85 | >90 |
| IKZF3 | 60 | >95 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol: Western Blotting for Protein Degradation
-
Cell Culture and Treatment:
-
MM.1S (multiple myeloma) cells are seeded in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Cells are treated with a range of concentrations of this compound for a specified time (e.g., 6 hours).
-
-
Protein Extraction:
-
Cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The total protein concentration is determined using a BCA assay.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST.
-
The membrane is incubated overnight with primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis:
-
The intensity of the protein bands is quantified using image analysis software.
-
The levels of IKZF1 and IKZF3 are normalized to the loading control.
-
DC50 and Dmax values are calculated from the dose-response curves.
-
Anti-proliferative Activity
The degradation of IKZF1 and IKZF3 is expected to lead to anti-proliferative effects in sensitive cancer cell lines. This is typically assessed by measuring the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Table 3: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MM.1S | Multiple Myeloma | 0.5 |
| H929 | Multiple Myeloma | 1.2 |
| Jurkat | T-cell Leukemia | > 10 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding:
-
Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight (for adherent cells) or used directly (for suspension cells).
-
-
Compound Treatment:
-
Cells are treated with serial dilutions of this compound for 72 hours.
-
-
MTT Assay:
-
MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
A solubilization solution (e.g., DMSO or a specialized buffer) is added to dissolve the crystals.
-
-
Data Measurement and Analysis:
-
The absorbance is measured at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control.
-
IC50 values are determined from the dose-response curves.
-
Anti-inflammatory Activity
Thalidomide and its analogs are known to possess anti-inflammatory properties, including the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).
Table 4: Inhibition of TNF-α Production by this compound
| Cell Type | Stimulant | IC50 for TNF-α Inhibition (nM) |
| Human PBMCs | LPS | 200 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Protocol: Cytokine Release Assay (ELISA)
-
Cell Isolation and Culture:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cells are seeded in 96-well plates.
-
-
Compound Treatment and Stimulation:
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS) to induce TNF-α production and incubated for 24 hours.
-
-
ELISA:
-
The cell culture supernatant is collected.
-
The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of TNF-α inhibition is calculated relative to the LPS-stimulated control.
-
The IC50 value is determined from the dose-response curve.
-
The in vitro characterization of this compound demonstrates its activity as a potent modulator of the CRBN E3 ubiquitin ligase complex. It exhibits strong binding to CRBN, leading to the efficient degradation of the neosubstrates IKZF1 and IKZF3. This targeted protein degradation translates into significant anti-proliferative effects in multiple myeloma cell lines and potent anti-inflammatory activity, as evidenced by the inhibition of TNF-α production. These findings underscore the potential of this compound as a promising candidate for further preclinical and clinical development in oncology and inflammatory diseases.
References
- 1. Thalidomide - Wikipedia [en.wikipedia.org]
- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thalidomide and its metabolite 5‐hydroxythalidomide induce teratogenicity via the cereblon neosubstrate PLZF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Thalidomide-5,6-Cl in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized the field of drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. A widely utilized class of E3 ligase ligands is derived from thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ligase.[1]
This document provides detailed application notes and protocols for the use of Thalidomide-5,6-Cl, a chlorinated analog of thalidomide, in the synthesis and evaluation of PROTACs. While specific quantitative data for PROTACs incorporating this compound is limited in publicly available literature, this guide offers a comprehensive framework based on established principles of thalidomide-based PROTAC development. We will cover its synthesis, incorporation into PROTACs, and methods for evaluating the resulting protein degraders.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide and its derivatives function by binding to CRBN, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[2][3] In the context of a PROTAC, the thalidomide moiety serves as the anchor to this E3 ligase. By simultaneously binding to both the POI and CRBN, the PROTAC induces the formation of a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to catalytically induce further degradation.[4]
The rationale for using substituted thalidomide analogs like this compound can include modulating binding affinity for CRBN, altering the geometry of the ternary complex, influencing physicochemical properties of the final PROTAC, and potentially altering the profile of off-target "neosubstrate" degradation. The chloro-substituents on the phthalimide ring can also serve as handles for linker attachment.
Synthesis of this compound and PROTAC Conjugates
The synthesis of a this compound-based PROTAC involves a multi-step process:
-
Synthesis of the this compound core: This is typically achieved by reacting a substituted phthalic anhydride with 3-aminopiperidine-2,6-dione.
-
Linker attachment: A bifunctional linker is then attached to the this compound core.
-
Conjugation to the POI ligand: The final step involves coupling the this compound-linker intermediate with a ligand for the target protein.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of thalidomide analogs.
Step 1a: Synthesis of 4,5-Dichlorophthalic Anhydride from 4,5-Dichlorophthalic Acid
-
Materials: 4,5-dichlorophthalic acid, acetic anhydride.
-
Procedure:
-
Suspend 4,5-dichlorophthalic acid (1.0 eq) in acetic anhydride (3-5 volumes).
-
Heat the mixture to reflux (approximately 140°C) for 2-3 hours.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a non-polar solvent like diethyl ether or hexane to remove residual acetic anhydride.
-
Dry the product under vacuum to yield 4,5-dichlorophthalic anhydride.
-
Step 1b: Condensation with 3-Aminopiperidine-2,6-dione
-
Materials: 4,5-dichlorophthalic anhydride, 3-aminopiperidine-2,6-dione hydrochloride, sodium acetate, glacial acetic acid.
-
Procedure:
-
To a solution of 4,5-dichlorophthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120-140°C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Linker Attachment to this compound via Nucleophilic Aromatic Substitution (SNAr)
The chloro-substituents on the phthalimide ring are potential sites for nucleophilic aromatic substitution, allowing for the attachment of linkers containing a nucleophilic group (e.g., an amine).
-
Materials: this compound, amine-terminated linker (e.g., Boc-protected amino-PEG-amine), N,N-diisopropylethylamine (DIPEA), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO.
-
Add the amine-terminated linker (1.2-1.5 eq) and DIPEA (3.0 eq) to the solution.
-
Heat the reaction mixture to 90-130°C and stir for 12-48 hours. The higher temperature may be necessary to facilitate the substitution of the chloro group.
-
Monitor the reaction by LC-MS to confirm the formation of the desired mono-substituted product.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the this compound-linker conjugate.
-
If a Boc-protected linker was used, deprotect the terminal amine using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to prepare for conjugation to the POI ligand.
-
Evaluation of PROTAC Efficacy
Once the final PROTAC is synthesized, its biological activity must be thoroughly evaluated.
Quantitative Data Presentation
While specific data for this compound-based PROTACs is not widely available, the following tables present representative data for other thalidomide-based PROTACs to illustrate key performance metrics. Researchers should aim to generate similar data for their novel PROTACs.
Table 1: Representative Degradation Efficiency of Thalidomide-based PROTACs
| PROTAC Example | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | BRD4 | MM.1S | < 1 | > 90 | |
| ARV-110 | AR | VCaP | ~1 | > 90 | |
| Representative SHP2 Degrader | SHP2 | HeLa | 6.02 | > 90 | |
| Representative BTK Degrader | BTK | MOLM-14 | 0.5 | > 90 |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum degradation percentage.
Table 2: Representative Binding Affinities and Ternary Complex Formation
| Ligand/PROTAC | Binding Partner | Assay | Kd / Ki (nM) | Reference |
| Thalidomide | CRBN | FP | 249 | |
| Lenalidomide | CRBN | FP | 178 | |
| Pomalidomide | CRBN | FP | 157 | |
| Thalidomide Analog 4 | CRBN | SPR | 55 | |
| Thalidomide Analog 6 | CRBN | SPR | 111 |
Kd: Dissociation constant. Ki: Inhibition constant. FP: Fluorescence Polarization. SPR: Surface Plasmon Resonance.
Protocol 3: Cellular Protein Degradation Assay (Western Blot)
This is the standard method to quantify the degradation of the target protein.
-
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 4: Ternary Complex Formation Assay (AlphaLISA)
This assay confirms the formation of the POI-PROTAC-CRBN ternary complex.
-
Materials: Tagged POI (e.g., GST-tagged), Tagged CRBN complex (e.g., His-tagged DDB1-CRBN), AlphaLISA anti-tag acceptor beads (e.g., anti-GST), and donor beads (e.g., anti-His), PROTAC of interest, assay buffer.
-
Procedure:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
In a 384-well microplate, add the tagged POI, the tagged CRBN complex, and the diluted PROTAC.
-
Incubate at room temperature for 1 hour to allow complex formation.
-
Add a mixture of the acceptor and donor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the AlphaLISA signal against the PROTAC concentration. A characteristic "hook effect" (a decrease in signal at high concentrations) is indicative of ternary complex formation.
-
Off-Target Effects and Selectivity
A critical consideration for thalidomide-based PROTACs is the potential for off-target degradation of "neosubstrates," such as the zinc-finger transcription factors IKZF1 and IKZF3. The specific substitutions on the thalidomide ring can influence this off-target profile. It is hypothesized that modifications at the C5 position of the phthalimide ring may reduce off-target degradation. Therefore, it is crucial to assess the selectivity of any new PROTAC.
Protocol 5: Global Proteomics for Off-Target Analysis
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of protein abundance changes following PROTAC treatment.
-
Procedure:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves significant on-target degradation (e.g., 5x DC₅₀) and a vehicle control.
-
Protein Extraction and Digestion: Harvest and lyse the cells. Quantify protein, then reduce, alkylate, and digest the proteins into peptides using trypsin.
-
Peptide Labeling (e.g., TMT): Label the peptides from different treatment conditions with isobaric tags.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Process the raw data to identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify on-target and off-target degradation events.
-
Conclusion
This compound offers a unique scaffold for the development of novel PROTACs. Its synthesis from commercially available starting materials is feasible through established chemical transformations. The chlorinated phthalimide ring provides potential avenues for linker attachment via nucleophilic aromatic substitution. While specific biological data for PROTACs incorporating this moiety is not yet widely reported, the protocols and evaluation strategies outlined in this document provide a robust framework for researchers to synthesize, characterize, and validate new degraders based on this promising E3 ligase ligand. Rigorous evaluation of on-target potency, ternary complex formation, and proteome-wide selectivity will be essential for advancing these molecules in drug discovery programs.
References
Application Notes and Protocols: Conjugation of Thalidomide-5,6-Cl to a Linker for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide and its analogs are widely used as E3 ligase ligands, as they effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1]
This document provides a detailed protocol for the conjugation of Thalidomide-5,6-Cl, a dichlorinated derivative of thalidomide, to a linker, a crucial step in the synthesis of novel PROTACs. The chloro groups on the phthalimide ring of this compound serve as reactive handles for the attachment of a linker via nucleophilic aromatic substitution (SNAr). This protocol focuses on the regioselective mono-substitution of a chloro group with an amine-terminated linker, a common strategy in PROTAC development.
Signaling Pathway of a this compound-based PROTAC
A PROTAC synthesized from this compound functions by inducing the ubiquitination and subsequent degradation of a target protein. The thalidomide moiety binds to the E3 ligase Cereblon (CRBN), while the other end of the PROTAC binds to the protein of interest (POI). This brings the POI in close proximity to the E3 ligase, leading to the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.
Caption: Mechanism of action of a this compound-based PROTAC.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a prerequisite for its conjugation to a linker. This is typically achieved through the condensation of 5,6-dichlorophthalic anhydride with 3-aminopiperidine-2,6-dione.
Procedure:
-
To a solution of 5,6-dichlorophthalic anhydride (1.0 eq) in glacial acetic acid, add 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq) and sodium acetate (1.2 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield this compound.
Conjugation of this compound to an Amine-Terminated Linker
This protocol describes the regioselective mono-substitution of this compound with a generic amine-terminated linker (H₂N-Linker) via a nucleophilic aromatic substitution (SNAr) reaction. It is hypothesized that the chloro-substituent at the 5-position is more susceptible to nucleophilic attack due to the electronic withdrawing nature of the adjacent carbonyl group of the phthalimide ring.
Materials and Reagents:
-
This compound
-
Amine-terminated linker (e.g., a PEG linker with a terminal amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add the amine-terminated linker (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS for the consumption of starting material and the formation of the mono-substituted product.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine to remove DMF/DMSO and excess base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired mono-conjugated product.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of a this compound-linker conjugate.
Caption: Workflow for the synthesis and conjugation of this compound.
Data Presentation
The following table summarizes hypothetical quantitative data for the synthesis and conjugation of this compound. Actual results may vary depending on the specific linker and reaction conditions used.
| Step | Starting Materials | Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) (by HPLC) |
| Synthesis of this compound | 5,6-Dichlorophthalic Anhydride, 3-Aminopiperidine-2,6-dione HCl | Acetic Acid, Sodium Acetate | 12-24 | 120 | 75-85 | >95 |
| Conjugation with Amine-Linker | This compound, Amine-terminated Linker | DMF/DMSO, DIPEA | 12-48 | 80-100 | 40-60 | >95 |
Characterization
The structure and purity of the final this compound-linker conjugate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and successful conjugation.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Troubleshooting
-
Low yield of mono-substituted product:
-
Optimize the stoichiometry of the amine-linker. A slight excess may improve the yield, but a large excess could lead to di-substitution.
-
Vary the reaction temperature and time. Lower temperatures may improve selectivity for mono-substitution.
-
Ensure all reagents and solvents are anhydrous.
-
-
Formation of di-substituted product:
-
Use a smaller excess of the amine-linker.
-
Decrease the reaction temperature and time.
-
-
No reaction:
-
Increase the reaction temperature.
-
Use a stronger non-nucleophilic base.
-
Ensure the amine-linker is sufficiently nucleophilic.
-
References
Application Notes and Protocols for Thalidomide Analogs in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the application of halogenated thalidomide analogs in oncology.
Disclaimer: Extensive literature searches did not yield specific data or protocols for Thalidomide-5,6-Cl (5,6-dichlorothalidomide) . The following application notes and protocols are based on published research on closely related halogenated thalidomide analogs and the parent compound, thalidomide. These methodologies provide a framework for the investigation of novel derivatives like this compound.
I. Application Notes
Thalidomide and its halogenated analogs are a class of small molecules with significant interest in cancer research due to their pleiotropic effects, including immunomodulatory, anti-angiogenic, and direct anti-proliferative activities. The primary molecular target of thalidomide and its immunomodulatory derivatives (IMiDs®) is the Cereblon (CRBN) protein, a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex.[1] Binding of a thalidomide analog to CRBN alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, most notably the Ikaros (IKZF1) and Aiolos (IKZF3) transcription factors. This degradation is central to the anti-myeloma activity of these compounds.
Halogenation of the thalidomide scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the molecule, including potency and metabolic stability.
Key Applications in Cancer Research:
-
Anti-Proliferative Activity: Halogenated thalidomide analogs have demonstrated cytotoxic effects against various cancer cell lines, including those of hematopoietic and solid tumor origin.
-
Anti-Angiogenic Effects: These compounds can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis. This is achieved in part by downregulating pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).
-
Immunomodulation: Halogenated thalidomide analogs can modulate the immune system by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and enhancing T-cell and Natural Killer (NK) cell activity.
-
Signaling Pathway Modulation: The downstream effects of these compounds involve the modulation of key cancer-related signaling pathways, including NF-κB, which is crucial for inflammation, cell survival, and proliferation.
Data Presentation: In Vitro Anti-Proliferative Activity of Halogenated Thalidomide Analogs
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various chloro- and fluoro-substituted thalidomide analogs against different human cancer cell lines. This data is extracted from a study by El-Gamal et al. (2022).[2]
Table 1: IC50 Values of Chloro-Substituted Thalidomide Analogs (µM) [2]
| Compound | Substitution Pattern | HepG-2 (Liver) | PC3 (Prostate) | MCF-7 (Breast) |
| 18a | 5-chloro | 18.90 ± 1.4 | 32.86 ± 2.3 | 37.95 ± 2.5 |
| 18b | 8-chloro | 39.76 ± 2.6 | 60.29 ± 3.6 | 49.70 ± 2.9 |
| Thalidomide | - | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 |
Table 2: IC50 Values of Fluoro-Substituted Thalidomide Analogs (µM) [2]
| Compound | Substitution Pattern | HepG-2 (Liver) | PC3 (Prostate) | MCF-7 (Breast) |
| 18c | 5-fluoro | 33.82 ± 2.2 | 12.13 ± 1.1 | 26.89 ± 2.1 |
| 18d | 6-fluoro | 72.31 ± 3.9 | 82.38 ± 4.3 | 93.16 ± 4.8 |
| Thalidomide | - | 11.26 ± 0.54 | 14.58 ± 0.57 | 16.87 ± 0.7 |
Table 3: In Vivo Efficacy of Thalidomide and its Analogs in a Human Myeloma Xenograft Model [1]
| Compound | Animal Model | Endpoint | Dose | Result |
| Thalidomide | Nude Mice with Human Myeloma Xenografts | Tumor Growth Inhibition | 50 mg/kg/day | Moderate tumor growth inhibition |
| Lenalidomide | Nude Mice with Human Myeloma Xenografts | Tumor Growth Inhibition | 25 mg/kg/day | Significantly greater tumor growth inhibition compared to thalidomide |
| Pomalidomide | Nude Mice with Human Myeloma Xenografts | Tumor Growth Inhibition | 10 mg/kg/day | More potent tumor growth inhibition than lenalidomide |
II. Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer properties of thalidomide analogs.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a thalidomide analog on cancer cell lines and calculate the IC50 value.
Materials:
-
Cancer cell lines of interest (e.g., HepG-2, PC3, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Thalidomide analog stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the thalidomide analog in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Incubate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blotting for NF-κB and VEGF Expression
Objective: To determine the effect of a thalidomide analog on the protein expression levels of NF-κB (p65 subunit) and VEGF.
Materials:
-
Cancer cells treated with the thalidomide analog
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB p65, anti-VEGF, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with the thalidomide analog for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-NF-κB p65 at 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with other primary antibodies (e.g., anti-VEGF and anti-β-actin as a loading control).
-
III. Visualization of Signaling Pathways and Workflows
Signaling Pathway: Thalidomide Analog-Mediated Protein Degradation
References
Application Note: A Guide to Thalidomide-5,6-Cl Mediated Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, utilizing small molecules to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a prominent class of TPD molecules that function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] Thalidomide and its derivatives are widely used as ligands for the Cereblon (CRBN) E3 ligase.[3][4][5] Thalidomide-5,6-Cl is a thalidomide-based CRBN ligand frequently incorporated into PROTACs to recruit the CRL4^CRBN^ E3 ligase complex. This document provides a detailed experimental workflow and protocols for researchers studying protein degradation mediated by PROTACs containing this compound.
Mechanism of Action
This compound functions as the E3 ligase-recruiting moiety within a heterobifunctional PROTAC. The PROTAC molecule simultaneously binds to the protein of interest (POI) and CRBN, the substrate receptor for the Cullin-RING Ligase 4 (CRL4) complex. This proximity induces the formation of a ternary complex (POI-PROTAC-CRBN), which facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitin chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the target protein.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Developments of CRBN-based PROTACs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Thalidomide-5,6-Cl Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogues, often referred to as Immunomodulatory Drugs (IMiDs), have re-emerged as critical therapeutics for various cancers and inflammatory diseases.[1] Their pleiotropic effects, including anti-proliferative, anti-angiogenic, and immunomodulatory activities, are primarily mediated by their binding to the Cereblon (CRBN) protein.[2][3] CRBN is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[3] The binding of a thalidomide analogue alters the substrate specificity of this complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[3]
This document provides a comprehensive guide with detailed cell-based assays and protocols to characterize the activity of novel thalidomide analogues, using "Thalidomide-5,6-Cl" as a representative candidate. The following sections outline key assays to determine the efficacy and mechanism of action, from primary target engagement to downstream functional effects.
Section 1: Cereblon (CRBN) Target Engagement Assays
Application Note: The foundational mechanism of action for thalidomide analogues is their direct binding to CRBN. It is crucial to first confirm that this compound engages with this primary target and to quantify its binding affinity. A strong binding affinity is often a prerequisite for potent downstream biological activity. Various biophysical and biochemical assays, such as Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), can be employed. Competitive binding assays are particularly useful for determining the affinity of unlabeled compounds by measuring their ability to displace a known fluorescent ligand.
Quantitative Data: CRBN Binding Affinity of Thalidomide and its Derivatives
The following table summarizes reported binding affinities for thalidomide and its well-characterized, clinically relevant analogues, Lenalidomide and Pomalidomide. These values serve as a benchmark for evaluating novel compounds like this compound.
| Compound | Assay Method | Affinity Constant (Ki or IC50) | Cell/System | Reference |
| Thalidomide | Competitive FP | Ki: ~249.2 nM | Purified hsDDB1-hsCRBN | |
| Competitive Affinity Bead | IC50: ~30 µM | Purified CRBN-DDB1 | ||
| Lenalidomide | Competitive FP | Ki: ~177.8 nM | Purified hsDDB1-hsCRBN | |
| Competitive Affinity Bead | IC50: ~2 µM | U266 Myeloma Cell Extract | ||
| Competitive Affinity Bead | IC50: ~3 µM | Purified CRBN-DDB1 | ||
| Pomalidomide | Competitive FP | Ki: ~156.6 nM | Purified hsDDB1-hsCRBN | |
| Competitive Affinity Bead | IC50: ~2 µM | U266 Myeloma Cell Extract | ||
| Competitive Affinity Bead | IC50: ~3 µM | Purified CRBN-DDB1 |
Visualization: Principle of Competitive Fluorescence Polarization Assay
Protocol: Competitive CRBN Binding Assay (Fluorescence Polarization)
Objective: To determine the binding affinity (IC50/Ki) of this compound for the CRBN-DDB1 complex by measuring the displacement of a fluorescently-labeled thalidomide tracer.
Materials:
-
Purified recombinant human CRBN-DDB1 complex.
-
Fluorescently-labeled thalidomide tracer (e.g., Cy5-thalidomide).
-
This compound and reference compounds (Thalidomide, Pomalidomide).
-
Assay Buffer (e.g., PBS, 0.01% Tween-20, 1 mM DTT).
-
Black, low-volume 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and reference compounds in Assay Buffer. A typical starting concentration might be 100 µM, with 10-12 dilution points.
-
Reagent Preparation: Dilute the CRBN-DDB1 complex and the fluorescent tracer to their optimal working concentrations in Assay Buffer. These concentrations should be optimized beforehand but are typically in the low nanomolar range (e.g., 50 nM CRBN-DDB1 and 20 nM tracer).
-
Assay Setup:
-
Add a small volume (e.g., 5 µL) of the serially diluted compounds or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the CRBN-DDB1 complex solution (e.g., 10 µL) to all wells except for the 'tracer only' controls.
-
Add the fluorescent tracer solution (e.g., 5 µL) to all wells.
-
Final volume should be consistent (e.g., 20 µL).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a compatible microplate reader.
-
Data Analysis:
-
The polarization values are plotted against the logarithm of the competitor compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the compound that displaces 50% of the fluorescent tracer.
-
Section 2: Anti-Angiogenic Assays
Application Note: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is a key target of thalidomide therapy. Evaluating the anti-angiogenic potential of this compound is essential, particularly for oncology applications. The in vitro endothelial tube formation assay is a widely used method to assess a compound's ability to inhibit the formation of capillary-like structures by endothelial cells.
Quantitative Data: Anti-Angiogenic Activity of Thalidomide and its Derivatives
This table summarizes the inhibitory effects of thalidomide and its analogues on angiogenesis-related processes.
| Compound | Assay | Effect | Concentration | Cell Line | Reference |
| Thalidomide | HUVEC Tube Formation | Non-significant inhibition | 10 µg/mL | HUVEC | |
| IMiD-1 (Lenalidomide) | HUVEC Tube Formation | Significant reduction | 1 µg/mL | HUVEC | |
| IMiD-1 (Lenalidomide) | Rat Aorta Microvessel Outgrowth | 100% inhibition | 10 µg/mL | Rat Aorta Explant | |
| Thalidomide | HIMEC Proliferation (VEGF-induced) | Dose-dependent inhibition | 0.1–10.0 µg/mL | HIMEC | |
| Thalidomide | HIMEC Transmigration (VEGF-induced) | Significant inhibition | 1-10 µg/mL | HIMEC | |
| CPS49 (Analogue) | HUVEC Tube Formation | Positive control inhibitor | 30 µM | HUVEC |
Visualization: HUVEC Tube Formation Assay Workflow
Protocol: HUVEC Tube Formation Assay
Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs) in vitro.
Materials:
-
HUVECs.
-
Endothelial Cell Growth Medium (EGM-2).
-
Matrigel (growth factor reduced).
-
96-well tissue culture plates.
-
This compound, vehicle control (e.g., 0.1% DMSO), and positive control (e.g., Suramin 10 µg/mL).
-
Calcein AM (for visualization).
-
Fluorescence microscope with imaging software.
Procedure:
-
Plate Coating: Thaw Matrigel on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Gel Polymerization: Incubate the plate at 37°C for at least 30 minutes to allow the Matrigel to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in basal medium at a density of 2-4 x 10^5 cells/mL.
-
Treatment and Seeding: In separate tubes, mix the cell suspension with the desired concentrations of this compound or control compounds.
-
Plating: Immediately seed 100 µL of the cell/compound mixture (2-4 x 10^4 cells) onto the solidified Matrigel.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours. Monitor periodically for tube formation.
-
Visualization:
-
Carefully remove the medium from the wells.
-
Add Calcein AM staining solution and incubate for 30 minutes at 37°C.
-
Wash gently with PBS.
-
-
Imaging and Analysis:
-
Capture images of the tube network in each well using a fluorescence microscope.
-
Quantify the degree of tube formation using an angiogenesis analysis software plugin (e.g., for ImageJ). Parameters to measure include total tube length, number of junctions, and number of branch points.
-
Compare the results from treated wells to the vehicle control.
-
Section 3: Immunomodulatory and Anti-Inflammatory Assays
Application Note: A hallmark of thalidomide and its analogues is the potent inhibition of Tumor Necrosis Factor-alpha (TNF-α) production from monocytes. They also modulate the production of other cytokines, including interleukins IL-2, IL-6, IL-10, and IL-12. An ELISA-based assay using stimulated Peripheral Blood Mononuclear Cells (PBMCs) is the gold standard for quantifying the effect of this compound on cytokine release.
Quantitative Data: Immunomodulatory Effects of Thalidomide and its Derivatives
This table shows the inhibitory concentrations of thalidomide and its analogues on the production of key inflammatory cytokines.
| Compound | Assay | IC50 | Cell Type | Stimulant | Reference |
| Thalidomide | TNF-α Inhibition | ~19 µM (5 µg/mL) | Human PBMC | LPS | |
| Thalidomide | TNF-α Inhibition | 5–10 µg/mL | LPMC | Unstimulated | |
| Thalidomide | IL-12 Inhibition | ~3–4 µg/mL | LPMC | Unstimulated | |
| Amino-Thalidomide Analogs | TNF-α Inhibition | Potent Inhibition | Human PBMC | LPS | |
| Lenalidomide/Pomalidomide | TNF-α Inhibition | Up to 50,000x more potent than thalidomide | In vitro systems | LPS |
Visualization: Thalidomide's Inhibition of the NF-κB Pathway
Protocol: TNF-α Release Assay (ELISA)
Objective: To quantify the inhibitory effect of this compound on TNF-α secretion from Lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human PBMCs, isolated from whole blood by Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
LPS from E. coli (e.g., at 1 µg/mL final concentration).
-
This compound and reference compounds.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
Microplate reader for absorbance at 450 nm.
Procedure:
-
Cell Plating: Seed PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add 50 µL of medium containing serial dilutions of this compound or controls to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
Stimulation: Add 50 µL of medium containing LPS to all wells except the unstimulated controls. The final LPS concentration should be optimized (e.g., 1 µg/mL).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant from each well for analysis.
-
ELISA Protocol:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and collected supernatants to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a biotin-conjugated detection antibody.
-
Incubating and washing the plate.
-
Adding a streptavidin-HRP enzyme conjugate.
-
Incubating and washing the plate.
-
Adding a TMB substrate solution to develop color.
-
Stopping the reaction with a stop solution.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve from the absorbance values of the known TNF-α standards.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Plot the percentage inhibition of TNF-α release versus the log concentration of this compound to determine the IC50 value.
-
Section 4: Anti-Proliferative and Cytotoxicity Assays
Application Note: For oncology applications, it is essential to determine the direct anti-proliferative or cytotoxic effects of this compound on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound against various cancer cell lines.
Quantitative Data: Anti-Proliferative Activity of Thalidomide and its Derivatives
This table provides a summary of the IC50 values for thalidomide and its analogues against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| Thalidomide | MG-63 | Osteosarcoma | 151.05 | 48h | |
| Thalidomide | U2OS | Osteosarcoma | 94.76 | 72h | |
| Thalidomide | HepG-2 | Hepatocellular Carcinoma | 11.26 | Not Specified | |
| Thalidomide | PC3 | Prostate Cancer | 14.58 | Not Specified | |
| Thalidomide | MCF-7 | Breast Cancer | 16.87 | Not Specified | |
| Thalidomide | KMM1, KMS11 | Multiple Myeloma | >100 | Not Specified | |
| Analogue 18f | HepG-2 | Hepatocellular Carcinoma | 11.91 | Not Specified | |
| Analogue 21b | HepG-2 | Hepatocellular Carcinoma | 10.48 | Not Specified | |
| Analogue 5HPP-33 | Various (9 lines) | Multiple | Low µM range | 72h |
Visualization: MTT Cell Viability Assay Workflow
Protocol: MTT Cell Proliferation Assay
Objective: To determine the IC50 value of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, HepG-2, MCF-7).
-
Complete culture medium appropriate for the cell line.
-
96-well flat-bottom tissue culture plates.
-
This compound stock solution (in DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
Procedure:
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubation for Attachment: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 µM to 100 µM.
-
Include vehicle control wells (medium with the same final concentration of DMSO) and untreated control wells.
-
Carefully remove the old medium and add 100 µL of the medium containing the different drug concentrations.
-
-
Drug Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT reagent to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (defined as 100% viability).
-
Plot the percentage of viability against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (log[inhibitor] vs. response).
-
References
Application Notes and Protocols: Thalidomide-5,6-Cl as a Tool for Studying E3 Ligase Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), have emerged as powerful tools in chemical biology and drug discovery. Their mechanism of action involves binding to the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, termed "neosubstrates"[1][2]. This targeted protein degradation has opened new avenues for therapeutic intervention, particularly in oncology[3].
Thalidomide-5,6-Cl is a derivative of thalidomide featuring two chlorine atoms on the phthalimide ring. While specific quantitative data for this particular analog is not extensively available in public literature, its structural similarity to other well-characterized CRBN ligands suggests it functions as a recruiter of the CRBN E3 ligase. As such, it is a valuable tool for researchers studying E3 ligase biology, developing novel proteolysis-targeting chimeras (PROTACs), and investigating the downstream consequences of neosubstrate degradation.
These application notes provide a comprehensive guide for utilizing this compound as a research tool. It includes detailed protocols for characterizing its binding to CRBN and for assessing its ability to induce the degradation of known CRBN neosubstrates.
Mechanism of Action: Molecular Glue
This compound is presumed to act as a "molecular glue," a small molecule that induces and stabilizes the interaction between the CRBN E3 ligase and its neosubstrates. The glutarimide moiety of the molecule is crucial for binding to a hydrophobic pocket in CRBN[1]. The phthalimide portion, including the 5,6-dichloro substitution, influences the new surface presented by CRBN, thereby determining the specificity for neosubstrate recruitment[2]. Once a ternary complex is formed between CRL4^CRBN^, this compound, and a neosubstrate, the E3 ligase machinery facilitates the transfer of ubiquitin to the neosubstrate, marking it for degradation by the 26S proteasome.
Data Presentation: Quantitative Benchmarks
Table 1: Representative Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (K | Assay Method | Reference |
| Thalidomide | Competitive Titration | ||
| Lenalidomide | Competitive Titration | ||
| Pomalidomide | Competitive Titration | ||
| Dichloro-benzothiophene derivative | 20 µM (K | FRET Assay |
Table 2: Representative Degradation Potency (DC50) and Efficacy (Dmax) of Thalidomide Analogs for Neosubstrates
| Compound | Neosubstrate | DC | D | Cell Line | Reference |
| Pomalidomide | IKZF1 | 8.7 nM | >95% | MM.1S | |
| Lenalidomide | IKZF1 | - | - | - | |
| CC-885 | GSPT1 | - | >90% | - |
Note: DC50 and Dmax values are highly dependent on the cell line, treatment time, and specific assay conditions.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the binding of this compound to CRBN and its ability to induce neosubstrate degradation.
Protocol 1: Determination of CRBN Binding Affinity
Several biophysical techniques can be employed to quantify the binding affinity of this compound to CRBN. Below are outlines for three common methods.
Principle: This assay measures the displacement of a fluorescently labeled thalidomide tracer from a tagged CRBN protein by the unlabeled test compound (this compound).
Materials:
-
GST- or His-tagged human CRBN protein
-
Thalidomide-Red or other suitable fluorescent tracer
-
Europium cryptate-labeled anti-GST or anti-His antibody (Donor)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In the assay plate, add the diluted this compound or vehicle control.
-
Add the tagged CRBN protein and incubate for 60 minutes at room temperature.
-
Add a pre-mixed solution of the fluorescent thalidomide tracer and the cryptate-labeled antibody.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot against the concentration of this compound to determine the IC
50value.
Principle: SPR measures the change in refractive index at the surface of a sensor chip upon binding of an analyte (this compound) to an immobilized ligand (CRBN), allowing for real-time determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).
Materials:
-
Purified CRBN protein (with a tag for immobilization, e.g., His-tag)
-
SPR instrument and sensor chips (e.g., CM5 or Ni-NTA)
-
Amine coupling kit (for covalent immobilization) or Ni-NTA regeneration solution
-
Running buffer (e.g., HBS-EP+)
-
This compound
Procedure:
-
Immobilize the CRBN protein onto the sensor chip according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in running buffer.
-
Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Regenerate the sensor surface between injections if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k
a, kd, and KD.
Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified CRBN protein
-
This compound
-
ITC instrument
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
Procedure:
-
Dialyze the CRBN protein against the ITC buffer. Dissolve this compound in the final dialysis buffer.
-
Load the CRBN solution into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change.
-
Integrate the heat peaks and plot them against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters of the interaction.
Protocol 2: Assessment of Neosubstrate Degradation
The following protocols are designed to assess the ability of this compound to induce the degradation of known CRBN neosubstrates, such as IKZF1 (Ikaros), IKZF3 (Aiolos), and GSPT1.
References
- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thalidomide-5,6-Cl in Disease Models
Disclaimer: Publicly available scientific literature and databases do not contain specific experimental data, including quantitative metrics, for the biological activity or application of Thalidomide-5,6-Cl in disease models. The following application notes and protocols are therefore based on the well-established mechanisms and experimental methodologies for the parent compound, thalidomide, and its clinically approved analogs such as lenalidomide and pomalidomide. Researchers should use this information as a foundational guide and adapt it for the specific properties of this compound, which would need to be determined experimentally.
Application Notes
Introduction:
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), are a class of therapeutics with potent anti-inflammatory, anti-angiogenic, and anti-neoplastic properties.[1][2][3] Their primary mechanism of action involves binding to the protein cereblon (CRBN), a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. Key neosubstrates in the context of cancer, particularly multiple myeloma, are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
The substitution of chlorine atoms at the 5 and 6 positions of the phthalimide ring of thalidomide would likely alter its physicochemical and biological properties, including its binding affinity for cereblon and its subsequent effects on neosubstrate degradation. Structure-activity relationship (SAR) studies of thalidomide analogs have shown that substitutions on the phthalimide ring can be tolerated without loss of activity.
Anticipated Applications in Disease Models:
Based on the known activities of thalidomide and its analogs, this compound could be investigated in the following disease models:
-
Multiple Myeloma (MM): As a potential modulator of the CRL4CRBN E3 ligase, this compound is hypothesized to induce the degradation of IKZF1 and IKZF3, leading to the inhibition of myeloma cell proliferation. In vivo studies could be conducted in xenograft models of human multiple myeloma.
-
Inflammatory Diseases: Thalidomide is known to inhibit the production of tumor necrosis factor-alpha (TNF-α). This compound could be evaluated in models of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.
-
Other Hematological Malignancies: The efficacy of thalidomide analogs in other B-cell malignancies suggests that this compound could be explored in models of lymphoma and leukemia.
Quantitative Data Summary
As no specific data for this compound is available, the following table presents representative data for thalidomide and its well-characterized analogs to provide a reference for expected assay outcomes.
| Compound | Cereblon Binding (IC50/Kd) | IKZF1 Degradation (DC50) | Anti-proliferative Activity (IC50, H929 cells) | TNF-α Inhibition (IC50) |
| Thalidomide | ~250 nM (Kd) | ~1-10 µM | >10 µM | ~194 nM |
| Lenalidomide | ~250 nM (Kd) | ~10-100 nM | ~1 µM | ~100 nM |
| Pomalidomide | ~30 nM (Kd) | ~1-10 nM | ~0.1 µM | ~10 nM |
| This compound | To be determined | To be determined | To be determined | To be determined |
Note: The values presented are approximate and can vary depending on the specific assay conditions.
Experimental Protocols
Cereblon Binding Assay (Competitive Fluorescence Polarization)
Principle: This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled thalidomide tracer for binding to recombinant cereblon protein.
Materials:
-
Recombinant human Cereblon (CRBN) protein
-
Fluorescently labeled thalidomide tracer (e.g., FAM-thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
This compound
-
Positive control (e.g., unlabeled thalidomide)
-
384-well, low-volume, black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of this compound and the positive control in assay buffer.
-
In a 384-well plate, add the assay buffer, fluorescent tracer (at a final concentration typically below its Kd for CRBN), and the serially diluted compounds.
-
Initiate the binding reaction by adding the CRBN protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Ikaros (IKZF1) Degradation Assay (Western Blot)
Principle: This assay determines the ability of this compound to induce the degradation of the neosubstrate Ikaros (IKZF1) in a cellular context.
Materials:
-
Human multiple myeloma cell line (e.g., H929, MM.1S)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Positive control (e.g., lenalidomide)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies: anti-IKZF1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed the multiple myeloma cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with increasing concentrations of this compound, positive control, or DMSO for a specified time (e.g., 4-24 hours).
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies against IKZF1 and β-actin.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the IKZF1 signal to the β-actin signal to determine the extent of degradation.
In Vivo Xenograft Model of Multiple Myeloma
Principle: This study evaluates the anti-tumor efficacy of this compound in an in vivo model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Human multiple myeloma cell line (e.g., H929)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the multiple myeloma cells mixed with Matrigel into the flank of the mice.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the tumor growth inhibition to determine the in vivo efficacy of this compound.
Visualizations
Caption: Hypothesized signaling pathway of this compound in multiple myeloma cells.
Caption: A typical experimental workflow for the preclinical evaluation of this compound.
References
- 1. Structure-activity relationship studies of thalidomide analogs with a taxol-like mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
- 5. thalidomide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: Incorporating Thalidomide-5,6-Cl into a Research Project
Disclaimer: Thalidomide and its analogs are potent biologically active molecules and known human teratogens.[1] All handling and experimentation must be conducted in strict accordance with institutional, national, and international safety guidelines. These compounds should only be handled by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE).
Introduction and Physicochemical Properties
Thalidomide-5,6-Cl is a chlorinated derivative of thalidomide, designed as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] Its primary application in research is a component of Proteolysis Targeting Chimeras (PROTACs), where it serves to recruit the CRBN E3 ligase complex to a specific protein of interest, leading to that protein's ubiquitination and degradation.[2][3] This application note provides a guide for incorporating this compound into research projects focused on targeted protein degradation, cancer biology, and immunomodulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈Cl₂N₂O₄ | [2] |
| Molecular Weight | 327.12 g/mol | |
| Appearance | Solid | |
| Primary Target | Cereblon (CRBN) | |
| Primary Use | E3 Ligase Ligand for PROTACs |
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its analogs, including this compound, function as "molecular glues." They bind to Cereblon (CRBN), a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase (CRL4-CRBN) complex. This binding event creates a new protein-protein interaction surface on CRBN, enabling the recruitment of "neosubstrate" proteins that would not normally be recognized. Once recruited, the neosubstrate is polyubiquitinated by the E3 ligase complex, marking it for degradation by the 26S proteasome. This targeted protein degradation is the fundamental mechanism behind the therapeutic effects of these compounds.
Experimental Protocols
Protocol: In Vitro Anti-Proliferative Assay
This protocol determines the concentration-dependent effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HepG-2 hepatocellular carcinoma, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.01 µM) in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ humidified incubator.
-
Viability Assessment: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS/MTT reagent) to each well. Incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the viability against the log concentration of the compound and calculate the IC₅₀ value using non-linear regression.
Table 2: Example Data Presentation for Anti-Proliferative Assay
| Cell Line | Compound | IC₅₀ (µM) |
| HepG-2 | This compound | Example: 8.5 |
| MCF-7 | This compound | Example: 12.2 |
| PC3 | This compound | Example: 5.1 |
| Positive Control | Thalidomide | Example: >50 |
Protocol: Western Blot for Target Protein Degradation
This protocol verifies the degradation of a specific target protein induced by a PROTAC incorporating this compound.
Methodology:
-
Cell Treatment: Plate cells and treat with the PROTAC molecule (containing this compound) at various concentrations and time points (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the target protein band intensity to the loading control to determine the relative protein level.
Protocol: ELISA for Cytokine Modulation
This protocol measures the effect of this compound on the production of inflammatory cytokines like TNF-α. Thalidomide and its analogs are known to inhibit TNF-α production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).
Methodology:
-
Cell Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Plate PBMCs at a density of 1x10⁶ cells/mL. Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production. Incubate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α) according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the concentration of the cytokine in each sample from the standard curve.
Table 3: Example Data Presentation for TNF-α ELISA
| Treatment Group | This compound (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Unstimulated Control | 0 | Example: <10 | - |
| LPS Control | 0 | Example: 1250 | 0% |
| Test Group 1 | 0.1 | Example: 980 | Example: 21.6% |
| Test Group 2 | 1.0 | Example: 550 | Example: 56.0% |
| Test Group 3 | 10.0 | Example: 150 | Example: 88.0% |
Experimental and Logical Workflows
A systematic workflow is crucial for characterizing a novel CRBN ligand or a PROTAC derived from it. The initial phase involves screening for biological activity, followed by experiments to confirm the mechanism of action.
References
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Thalidomide-5,6-Cl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Thalidomide-5,6-Cl as an E3 ligase binder in Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound-based PROTACs, offering potential causes and solutions to improve degradation efficiency.
Issue 1: Low or No Degradation of the Target Protein
If you observe minimal or no degradation of your protein of interest (POI), consider the following factors:
| Potential Cause | Recommended Solution |
| Suboptimal Linker | The length and composition of the linker are critical for the formation of a stable ternary complex.[1][2][3] An inappropriate linker may lead to steric hindrance or an inability to bring the POI and E3 ligase into proximity.[1][3] Solution: Synthesize and test a series of PROTACs with varying linker lengths and compositions (e.g., PEG, alkyl chains). |
| Poor Cell Permeability | PROTACs are often large molecules and may have difficulty crossing the cell membrane to reach their intracellular target. Solution: Evaluate the physicochemical properties of your PROTAC (e.g., MW, LogP, PSA). Consider strategies to enhance cellular uptake, such as incorporating cell-penetrating peptides or using nanoparticle delivery systems. |
| Inefficient Ternary Complex Formation | Even with good binary binding to the target and E3 ligase, the PROTAC may not efficiently induce the formation of a stable ternary complex. Solution: Directly assess ternary complex formation using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes with either the POI or the E3 ligase, preventing the formation of the productive ternary complex and reducing degradation efficiency. Solution: Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation and observe any potential hook effect. |
| Low E3 Ligase Expression | The expression level of the E3 ligase, Cereblon (CRBN) in the case of this compound, can vary between cell lines and may be a limiting factor for degradation. Solution: Confirm CRBN expression levels in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line or overexpressing CRBN. |
| Target Protein Characteristics | The subcellular localization and presence of the target protein in multi-protein complexes can impact its accessibility to the PROTAC and subsequent degradation. Solution: Investigate the cellular context of your target protein. It may be necessary to design PROTACs that can penetrate specific cellular compartments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a this compound-based PROTAC?
A this compound-based PROTAC is a heterobifunctional molecule. One end binds to the target protein of interest (POI), and the other end, the this compound moiety, binds to the E3 ubiquitin ligase Cereblon (CRBN). This simultaneous binding brings the POI and CRBN into close proximity, forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.
Q2: How does the "hook effect" impact degradation, and how can I mitigate it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because an excess of the PROTAC leads to the formation of binary complexes (PROTAC-POI and PROTAC-E3 ligase) which cannot form the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a full dose-response curve to determine the optimal concentration range for your PROTAC. Highly cooperative PROTACs that form stable ternary complexes are less prone to the hook effect.
Q3: What are the key considerations for linker design in a this compound PROTAC?
Linker design is a critical aspect of PROTAC development. Key considerations include:
-
Length: The linker must be long enough to avoid steric clashes between the POI and the E3 ligase but not so long that it fails to bring them into effective proximity. Optimal linker lengths are often between 15 and 17 atoms.
-
Composition: The chemical makeup of the linker influences the PROTAC's solubility, cell permeability, and conformational flexibility. Common linker types include polyethylene glycol (PEG) and alkyl chains.
-
Attachment Point: The point at which the linker is attached to the POI ligand and the E3 ligase ligand can significantly impact the geometry of the ternary complex and, consequently, degradation efficiency.
Q4: How can I confirm that my PROTAC is forming a ternary complex?
Several biophysical techniques can be used to measure the formation and stability of the ternary complex:
-
Surface Plasmon Resonance (SPR): This technique can be used to measure the kinetics and affinity of ternary complex formation in vitro.
-
Isothermal Titration Calorimetry (ITC): ITC provides thermodynamic parameters of binding, confirming the interaction between the POI, PROTAC, and E3 ligase.
-
NanoBRET/TR-FRET: These are cell-based assays that can monitor the proximity of the POI and E3 ligase in live cells.
-
Mass Photometry: This label-free technique can be used to quantify the relative concentrations of binary and ternary complexes in solution.
Q5: What are some common analogs of Thalidomide used in PROTACs?
Besides Thalidomide, its analogs Pomalidomide and Lenalidomide are also commonly used as CRBN E3 ligase binders in PROTAC design. These analogs, also known as immunomodulatory imide drugs (IMiDs), bind to CRBN and induce the degradation of specific target proteins.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometry analysis can be used to quantify the protein bands and determine the percentage of degradation relative to the vehicle control.
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Immobilization: Immobilize the E3 ligase (CRBN complex) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: Inject the PROTAC over the sensor surface to measure its binary binding affinity to the E3 ligase.
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the sensor surface. An increase in the binding response compared to the binary interaction indicates the formation of a ternary complex.
-
Kinetic Analysis: By varying the concentrations of the PROTAC and the target protein, the kinetics (kon and koff) and affinity (KD) of the ternary complex can be determined.
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Troubleshooting workflow for low degradation efficiency.
References
Technical Support Center: Optimizing Linker Length for Thalidomide-5,6-Cl PROTACs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for Thalidomide-5,6-Cl Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound PROTAC?
A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, a this compound derivative for Cereblon or CRBN), and a linker connecting these two elements.[1][2] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[3] This induced proximity is crucial for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[4]
Q2: Why is the linker length so critical for PROTAC efficacy?
A2: The length of the linker is a paramount parameter that dictates the geometry and stability of the ternary complex.[5] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, if the linker is excessively long, it may not effectively bring the two proteins into the correct orientation for efficient ubiquitination, leading to a non-productive ternary complex. Therefore, the optimal linker length must be empirically determined for each specific target protein and E3 ligase pair to achieve maximal degradation.
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most prevalent linker types are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. PEG linkers can enhance the solubility and physicochemical properties of the PROTAC. More rigid linkers incorporating moieties like piperazine or triazole rings are also employed to modulate conformational flexibility. The choice of linker composition can significantly influence a PROTAC's cell permeability, metabolic stability, and overall performance.
Q4: What is the "hook effect" and how does it relate to linker optimization?
A4: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations. This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (PROTAC bound to either the target protein or the E3 ligase) instead of the productive ternary complex required for degradation. While primarily concentration-dependent, a well-designed linker can enhance the cooperativity of ternary complex formation, making the ternary complex more stable and potentially mitigating the severity of the hook effect.
Troubleshooting Guide
Problem 1: My this compound PROTAC shows good binding to the target protein and CRBN individually, but I observe little to no degradation.
This is a frequent challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.
-
Possible Cause: Suboptimal Linker Length.
-
Troubleshooting Steps:
-
Synthesize a Library of Linker Analogs: The most direct approach is to synthesize a series of PROTACs with varying linker lengths. Even minor changes in length can have a substantial impact on degradation efficacy. It is advisable to test a range of lengths, for instance, by systematically varying the number of PEG units or alkyl chain carbons.
-
Assess Ternary Complex Formation: Employ biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to directly measure the formation and stability of the ternary complex. A lack of a stable ternary complex is a strong indicator of a linker issue.
-
Modify Linker Composition: Introduce more rigid or flexible elements into the linker to alter its conformational dynamics, which may promote a more productive ternary complex.
-
-
-
Possible Cause: Poor Cell Permeability.
-
Troubleshooting Steps:
-
Evaluate Physicochemical Properties: The linker significantly influences the overall properties of the PROTAC. PROTACs are often large molecules that may struggle to cross the cell membrane.
-
Perform Permeability Assays: Utilize assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays to assess the cell permeability of your PROTACs.
-
Optimize Linker for Permeability: If permeability is low, consider modifying the linker to balance hydrophilicity and lipophilicity. While PEG linkers can improve solubility, they may sometimes decrease cellular uptake.
-
-
-
Possible Cause: Unfavorable Ternary Complex Conformation.
-
Troubleshooting Steps:
-
Consider Linker Attachment Points: The points at which the linker is connected to the target ligand and the thalidomide moiety are crucial. The exit vector of the linker can significantly affect the relative orientation of the recruited proteins.
-
Computational Modeling: Use molecular modeling to predict the structure of the ternary complex with different linker lengths and compositions to guide the design of new analogs.
-
-
Problem 2: I am observing a significant "hook effect" at higher concentrations of my PROTAC.
-
Possible Cause: Formation of non-productive binary complexes.
-
Troubleshooting Steps:
-
Optimize PROTAC Concentration: The most immediate way to mitigate the hook effect is to perform a detailed dose-response curve to identify the optimal concentration range for degradation.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.
-
Increase Linker Rigidity: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, which may reduce the formation of non-productive binary complexes.
-
-
Data Presentation
Table 1: Illustrative Impact of Linker Length on PROTAC Performance
Note: This table presents hypothetical data for this compound PROTACs targeting a hypothetical protein kinase, as specific data for this exact PROTAC series is not publicly available. The trends shown are based on general observations in PROTAC development.
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Ternary Complex Stability (Arbitrary Units) | Cell Permeability (PAMPA, 10⁻⁶ cm/s) |
| PROTAC-A | PEG | 8 | >1000 | <10 | 1.2 | 0.5 |
| PROTAC-B | PEG | 12 | 250 | 65 | 5.8 | 0.8 |
| PROTAC-C | PEG | 16 | 50 | 92 | 9.5 | 1.2 |
| PROTAC-D | PEG | 20 | 150 | 75 | 6.7 | 1.0 |
| PROTAC-E | Alkyl | 16 | 85 | 88 | 8.1 | 2.5 |
Experimental Protocols
Protocol 1: Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands. Quantify the band intensities and normalize the target protein level to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This assay quantifies the formation of the POI-PROTAC-CRBN ternary complex in vitro.
-
Reagents: Tagged POI (e.g., GST-tagged), tagged CRBN complex (e.g., His-tagged), Terbium (Tb)-conjugated anti-tag antibody (donor), and a fluorescently labeled anti-tag antibody (acceptor).
-
Assay Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a 384-well plate, add the tagged POI, tagged CRBN complex, and the PROTAC dilutions.
-
Add the donor and acceptor antibodies.
-
Incubate to allow complex formation.
-
-
Data Acquisition: Measure the fluorescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor/donor). An increase in the ratio indicates the formation of the ternary complex.
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay determines the cytotoxic effect of the PROTAC.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of each PROTAC variant for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Visualizations
Caption: Mechanism of action for a this compound PROTAC.
Caption: Troubleshooting workflow for optimizing linker length.
Caption: General experimental workflow for linker optimization.
References
Technical Support Center: Overcoming Off-Target Effects of Thalidomide-5,6-Cl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thalidomide-5,6-Cl as a Cereblon (CRBN) E3 ligase ligand in their experiments, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the expected off-target effects of this compound?
A1: While direct proteomic profiling of this compound is not extensively published, its structural similarity to thalidomide suggests it will share a similar off-target profile related to the degradation of "neosubstrates." Thalidomide and its derivatives, when bound to CRBN, can induce the ubiquitination and subsequent degradation of proteins that are not the intended target of the PROTAC. These off-target neosubstrates commonly include zinc-finger transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos), as well as GSPT1 and casein kinase 1α (CK1α).[1][2][3] The 5,6-dichloro substitution on the phthalimide ring may modulate the affinity for these neosubstrates, but a similar profile should be anticipated and experimentally verified.
Q2: How can I improve the selectivity of my this compound-based PROTAC?
A2: Improving selectivity is a key challenge in PROTAC development. For this compound-based degraders, consider the following strategies:
-
Linker Optimization: The length, composition, and attachment point of the linker are critical for selectivity.[4] Experiment with different linker types (e.g., PEG, alkyl chains) and lengths to optimize the geometry of the ternary complex (Target-PROTAC-CRBN), which can favor on-target degradation over neosubstrate degradation.
-
Modification of the Thalidomide Moiety: While you are working with this compound, be aware that other modifications to the phthalimide ring can reduce neosubstrate degradation. For instance, modifications at the C5 position have been shown to diminish the degradation of some zinc-finger proteins.[5]
-
Dose Optimization: Use the lowest effective concentration of your PROTAC. A thorough dose-response experiment will help identify a concentration that maximizes on-target degradation while minimizing off-target effects.
Q3: What is the "hook effect" and how does it relate to off-target effects?
Troubleshooting Guides
Problem 1: Significant degradation of known neosubstrates (e.g., IKZF1, GSPT1) is observed.
| Possible Cause | Troubleshooting Steps |
| Inherent activity of the this compound moiety | 1. Confirm Neosubstrate Degradation: Use Western blotting to confirm the degradation of specific neosubstrates (e.g., IKZF1, GSPT1) in a dose- and time-dependent manner. 2. Quantitative Proteomics: Perform unbiased mass spectrometry-based proteomics to get a global view of off-target degradation. 3. Modify the PROTAC: If neosubstrate degradation is unacceptable for your application, consider re-designing the PROTAC with a modified thalidomide analog known to have reduced neosubstrate activity, or explore alternative E3 ligase ligands. |
| Suboptimal Linker | 1. Vary Linker Length and Composition: Synthesize and test a panel of PROTACs with different linkers to identify one that minimizes neosubstrate degradation while maintaining on-target activity. 2. Change Linker Attachment Point: If synthetically feasible, explore different attachment points on the this compound moiety, as this can influence the presentation of the ligand to CRBN and its neosubstrates. |
Problem 2: My PROTAC shows low potency for the target protein but still degrades neosubstrates.
| Possible Cause | Troubleshooting Steps |
| Poor Ternary Complex Formation with the Target Protein | 1. Biophysical Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm the binary binding of your PROTAC to both the target protein and CRBN. 2. Ternary Complex Assays: Employ assays like NanoBRET or FRET to assess the formation of the ternary complex. A weak or absent signal suggests that the PROTAC is not effectively bridging the target and CRBN. |
| Inefficient Ubiquitination of the Target Protein | 1. In Vitro Ubiquitination Assay: Perform an in vitro ubiquitination assay with purified components (E1, E2, E3, ubiquitin, target protein, and PROTAC) to confirm that the target protein can be ubiquitinated in the presence of your degrader. 2. Check for Accessible Lysines: Use mass spectrometry to identify ubiquitination sites on your target protein. A lack of accessible lysine residues in the proximity of the recruited E3 ligase can prevent degradation. |
Data Presentation
Table 1: Illustrative Comparative Profile of Thalidomide Analogs in PROTACs
Note: This table presents a generalized comparison based on published literature for thalidomide and its well-characterized derivatives. The data for this compound is inferred and should be experimentally determined.
| Feature | Thalidomide | Lenalidomide/Pomalidomide | This compound (Hypothesized) |
| CRBN Binding Affinity (KD) | ~250 nM | Lower nM range | Potentially altered due to electronic effects of chloro groups; requires experimental validation. |
| Potency in PROTACs | Generally lower | Generally higher | Dependent on ternary complex formation; requires experimental validation. |
| Known Neosubstrates | IKZF1, IKZF3, SALL4, GSPT1 | IKZF1, IKZF3, SALL4, GSPT1, CK1α (Lenalidomide) | Expected to be similar to thalidomide, but the degradation profile may be modulated by the dichloro substitution. |
| Considerations | Well-established; lower intrinsic neosubstrate activity may be beneficial. | Higher potency but potentially more pronounced off-target neosubstrate effects. | The impact of the 5,6-dichloro substitution on neosubstrate recognition is a key unknown and a primary focus for experimental characterization. |
Experimental Protocols
Protocol 1: Quantitative Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target protein degradation using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture your cell line of interest to ~80% confluency.
-
Treat cells with your this compound-based PROTAC at its effective concentration (e.g., DC50) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6-24 hours). Include a positive control (e.g., a well-characterized PROTAC) and a negative control (e.g., an inactive epimer of the PROTAC).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration (e.g., BCA assay).
-
Reduce, alkylate, and digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with the respective isobaric tags according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined, labeled peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to confirm both on-target and off-target engagement in a cellular context.
-
Cell Treatment:
-
Treat intact cells with your this compound-based PROTAC or vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions across a range of temperatures (e.g., 37°C to 65°C).
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
-
Protein Quantification:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other detection methods like ELISA or NanoBRET-based assays.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Mandatory Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Workflow for identifying and mitigating off-target effects.
References
- 1. login.medscape.com [login.medscape.com]
- 2. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Thalidomide-5,6-Cl Instability in Experimental Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-5,6-Cl. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of this compound in experimental settings.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary stability concern for this compound, similar to its parent compound thalidomide, is its susceptibility to hydrolysis. This chemical degradation process involves the cleavage of the amide bonds within the glutarimide and phthalimide rings. The rate of this hydrolysis is significantly influenced by the pH and temperature of the solution, with instability increasing at neutral to alkaline pH.
Q2: How does the chlorination at the 5 and 6 positions of the phthalimide ring affect the stability of this compound compared to thalidomide?
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: To maximize stability and prevent premature degradation, stock solutions of this compound should be prepared in a dry, non-aqueous (aprotic) solvent such as dimethyl sulfoxide (DMSO). Once in solution, it is recommended to store aliquots at -20°C or -80°C to minimize degradation.
Q4: For how long are aqueous working solutions of thalidomide analogs considered stable?
A4: Aqueous solutions of thalidomide and its analogs are known to be unstable and should be prepared fresh immediately before each experiment. The half-life of thalidomide in aqueous solutions is highly pH-dependent. For instance, at 32°C in a phosphate buffer at pH 6.4, the half-life of thalidomide and its N-alkyl analogs ranges from 25 to 35 hours.[2] However, this can decrease significantly as the pH approaches physiological (7.4) and alkaline conditions.
Q5: How does this compound exert its biological effects?
A5: this compound is a derivative of thalidomide and functions as a ligand for the Cereblon (CRBN) protein. CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. By binding to CRBN, this compound can modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates. This mechanism is central to the therapeutic and teratogenic effects of thalidomide and its analogs.
II. Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in in vitro assays. | Degradation of this compound in aqueous assay buffer or cell culture medium. | - Prepare fresh working solutions from a DMSO stock immediately before each experiment.- Minimize the incubation time in aqueous media as much as possible.- Perform a time-course experiment to determine the stability of the compound under your specific assay conditions.- Consider using a lower pH buffer if compatible with your experimental system. |
| Precipitation of the compound in aqueous solutions. | Low aqueous solubility of this compound. | - Ensure the final concentration of DMSO (or other organic solvent) from the stock solution is kept to a minimum (typically <0.5%) to avoid solvent effects and precipitation.- Use a solubilizing agent, such as hydroxypropyl-β-cyclodextrin, which has been shown to improve the solubility and stability of thalidomide.[3] |
| Variability in experimental results between batches. | - Inconsistent storage and handling of the compound.- Degradation of the stock solution over time. | - Aliquot the DMSO stock solution upon preparation to avoid multiple freeze-thaw cycles.- Store stock solutions at -80°C for long-term storage.- Protect the compound from light and moisture. |
| Unexpected off-target effects or cellular toxicity. | - Accumulation of degradation products.- High concentrations of the organic solvent used for the stock solution. | - Confirm the purity of your this compound stock solution using techniques like HPLC.- Run appropriate vehicle controls in all experiments to account for any effects of the solvent. |
III. Quantitative Data Summary
The following table summarizes the available stability data for thalidomide, which can serve as a general reference for this compound until specific data becomes available. Researchers are strongly encouraged to perform their own stability studies for this compound.
| Compound | Condition | Half-life (t½) | Reference |
| Thalidomide & N-alkyl analogs | Phosphate buffer (pH 6.4) at 32°C | 25 - 35 hours | [2] |
| Thalidomide | In vivo (human) | 5 - 7.5 hours (dose-dependent) | [4] |
| Thalidomide | Aqueous solution with hydroxypropyl-β-cyclodextrin | Extended from 2.1 to 4.1 hours |
IV. Experimental Protocols
Protocol 1: General Procedure for Assessing the Aqueous Stability of this compound using HPLC
Objective: To determine the degradation kinetics of this compound in aqueous buffers at different pH values.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Phosphate buffers (e.g., pH 5.0, 6.0, 7.4, and 8.0)
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Preparation of Working Solutions: Dilute the stock solution in the different pH buffers to a final concentration of 100 µM. Ensure the final DMSO concentration is low (e.g., <1%).
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the aliquots by HPLC.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the remaining compound against time to determine the degradation rate and half-life at each pH.
V. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use.
Caption: Mechanism of action of this compound via Cereblon (CRBN) E3 ligase modulation.
Caption: Recommended experimental workflow for handling this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Thalidomide-type teratogenicity: structure–activity relationships for congeners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvements in solubility and stability of thalidomide upon complexation with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thalidomide - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing Cell Permeability of Thalidomide-5,6-Cl Conjugates
Welcome to the technical support center for researchers working with Thalidomide-5,6-Cl conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to cell permeability during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate shows good biochemical activity but low efficacy in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in performance between biochemical and cellular assays is a classic indicator of poor cell permeability.[1] For your conjugate to be effective, it must cross the cell membrane to reach its intracellular target, the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] If the conjugate cannot achieve a sufficient intracellular concentration, it won't effectively induce the degradation of the target protein, even if it binds potently to its components in a test tube.[1]
Q2: What are the primary factors that limit the cell permeability of this compound conjugates?
A2: The cell permeability of these conjugates, especially when they are part of larger molecules like Proteolysis Targeting Chimeras (PROTACs), is often hindered by several physicochemical properties:
-
High Molecular Weight (MW): Many conjugates exceed the typical "Rule of Five" guideline of 500 Da, making passive diffusion across the cell membrane challenging.[4]
-
Large Polar Surface Area (PSA): The presence of multiple polar functional groups can lead to a high PSA, which favors interaction with the aqueous environment over the lipid bilayer of the cell membrane.
-
High Hydrogen Bond Donor (HBD) Count: An excessive number of HBDs can impede the molecule's ability to permeate the lipophilic cell membrane.
-
Low Lipophilicity (LogP): An optimal balance between hydrophilicity and lipophilicity is crucial. If the conjugate is too polar, it will not readily partition into the cell membrane.
-
Active Efflux: The conjugate may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.
Q3: What are the main strategies to improve the cell permeability of my this compound conjugate?
A3: Several strategies can be employed to enhance cell permeability:
-
Linker Optimization: The linker connecting the thalidomide moiety to the target protein binder plays a critical role. Modifying the linker's length, rigidity, and composition can significantly impact permeability. For instance, replacing flexible PEG linkers with more rigid alkyl chains can sometimes improve permeability.
-
Prodrug Approach: Polar functional groups on the conjugate can be masked with lipophilic, cleavable moieties. These "prodrugs" can cross the cell membrane more easily and are then cleaved by intracellular enzymes to release the active compound.
-
Structural Modifications: Systematically modifying the structure to reduce the polar surface area and the number of hydrogen bond donors can enhance passive diffusion. This could involve bioisosteric replacement of polar groups.
-
Formulation Strategies: For in vitro experiments, using formulation approaches like solid dispersions can enhance the solubility and, consequently, the flux of the compound across membranes.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Low or no target protein degradation in cells, despite high biochemical potency. | Poor cell permeability of the conjugate. | 1. Quantify Permeability: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion or a Caco-2 assay for a more comprehensive evaluation that includes active transport. 2. Optimize Linker: Synthesize and test analogs with different linkers (e.g., shorter, more rigid, or more lipophilic linkers). 3. Prodrug Strategy: Design a prodrug version of your conjugate by masking polar groups with cleavable lipophilic moieties. |
| High variability in results from cell-based assays. | Poor aqueous solubility leading to compound precipitation and inconsistent dosing. | 1. Measure Solubility: Determine the solubility of your conjugate in the cell culture medium. 2. Use Co-solvents: Employ a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid cellular toxicity. 3. Consider Formulations: For preclinical studies, explore formulation strategies like solid dispersions to improve solubility. |
| High efflux ratio (>2) observed in a bidirectional Caco-2 assay. | The conjugate is a substrate for active efflux transporters (e.g., P-glycoprotein). | 1. Confirm with Inhibitors: Re-run the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant decrease in the efflux ratio confirms the involvement of that transporter. 2. Structural Modification: If efflux is a major hurdle, consider medicinal chemistry approaches to modify the conjugate's structure to reduce its affinity for the efflux transporter. |
| Low compound recovery in permeability assays. | Non-specific binding to plasticware or high retention within the cell monolayer. | 1. Use Low-Binding Plates: Utilize commercially available low-adsorption plates for all assay steps. 2. Check Compound Stability: Ensure your conjugate is stable in the assay buffer throughout the experiment. |
Data Presentation
Table 1: Physicochemical Properties Influencing Cell Permeability
| Property | General Guideline for Good Permeability | Potential Impact of this compound Conjugates |
| Molecular Weight (MW) | < 500 Da | Often > 800 Da, leading to poor passive diffusion. |
| Polar Surface Area (PSA) | < 140 Ų | Can be high due to multiple polar groups, hindering membrane crossing. |
| Hydrogen Bond Donors (HBD) | < 5 | The presence of amide and other groups can increase the HBD count. |
| Lipophilicity (cLogP) | 1 - 5 | Needs to be balanced; too low or too high can be detrimental. |
| Efflux Ratio (Papp B-A / Papp A-B) | < 2 | A high ratio indicates active removal from the cell. |
Table 2: Hypothetical Permeability Data for Different Conjugate Strategies
| Conjugate Strategy | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Conc. (nM) |
| Parent Conjugate (PEG8 Linker) | 0.5 | 3.5 | 25 |
| Optimized Linker (Alkyl C4) | 2.1 | 2.8 | 110 |
| Prodrug (Ester Mask) | 4.5 | 1.5 | 250 |
| Structural Mod. (Reduced PSA) | 3.2 | 1.8 | 180 |
Note: Data are for illustrative purposes only.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is useful for initial permeability screening.
Materials:
-
96-well filter plate (donor plate)
-
96-well acceptor plate
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test conjugate and control compounds
Methodology:
-
Prepare Lipid Membrane: Coat the filter of each well in the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.
-
Prepare Solutions: Dissolve the test conjugate in a suitable buffer (e.g., PBS) to the desired final concentration. Ensure the final DMSO concentration is low (<1%).
-
Set up Assay: Add buffer to the wells of the acceptor plate. Add the compound solution to the wells of the coated donor plate.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for 4-18 hours.
-
Quantification: After incubation, determine the compound concentration in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp).
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) and provides a more comprehensive assessment of permeability, including active transport and efflux.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test conjugate and control compounds
-
TEER measurement device
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow them to differentiate and form a confluent monolayer.
-
Monolayer Integrity: Before the assay, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Assay Preparation: Wash the cell monolayers with warm transport buffer. Prepare a dosing solution of the conjugate in the transport buffer.
-
Permeability Measurement (Bidirectional):
-
Apical-to-Basolateral (A-B): Add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A): Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points.
-
Quantification: Analyze the concentration of the conjugate in the collected samples using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A-B and B-A directions and determine the efflux ratio.
Mandatory Visualizations
Caption: Workflow for troubleshooting poor cellular activity.
Caption: CRBN-mediated protein degradation pathway.
Caption: Decision tree for permeability enhancement.
References
Refining Thalidomide-5,6-Cl synthesis for higher yield and purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Thalidomide-5,6-Cl. Our aim is to facilitate higher yield and purity through detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most direct synthesis of this compound is a two-step process. The first step involves the preparation of 4,5-dichlorophthalic anhydride from 4,5-dichlorophthalic acid. The second step is the condensation of the resulting anhydride with L-glutamine to form the final product, 3-(5,6-dichloro-1,3-dioxoisoindolin-2-yl)piperidine-2,6-dione.
Q2: What are the critical parameters affecting the yield and purity of the final product?
A2: Key parameters include the purity of the starting materials (4,5-dichlorophthalic acid and L-glutamine), the choice of solvent for the condensation reaction, the reaction temperature, and the method of purification. Inadequate drying of reagents and glassware can also lead to side reactions, reducing the overall yield.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Acetic anhydride is corrosive and a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Pyridine is a flammable and toxic solvent that should also be handled in a well-ventilated fume hood. Standard laboratory safety practices should be followed throughout the synthesis.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A melting point determination can also be a useful indicator of purity.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichlorophthalic Anhydride
This protocol details the dehydration of 4,5-dichlorophthalic acid to its corresponding anhydride.
Materials:
-
4,5-dichlorophthalic acid
-
Acetic anhydride
Procedure:
-
A mixture of 4,5-dichlorophthalic acid and acetic anhydride is refluxed for 2-3 hours.[1][2]
-
The reaction mixture is then cooled to room temperature, allowing the product to precipitate.
-
The precipitate is collected by filtration and washed with diethyl ether.
-
The crude product is recrystallized from a suitable solvent system, such as ethyl acetate and hexane, to yield pure 4,5-dichlorophthalic anhydride.[2]
Protocol 2: Synthesis of this compound
This protocol describes the condensation of 4,5-dichlorophthalic anhydride with L-glutamine.
Materials:
-
4,5-dichlorophthalic anhydride
-
L-glutamine
-
Pyridine (or an alternative solvent like DMF or 1,4-dioxane)
Procedure:
-
4,5-dichlorophthalic anhydride and L-glutamine are added to a reaction flask containing the chosen solvent (e.g., pyridine).
-
The mixture is heated and stirred at a temperature ranging from 120°C to 220°C for a duration of 2 to 20 hours.[3] The optimal temperature and time will depend on the solvent used.
-
After the reaction is complete, the mixture is cooled, and the crude product is precipitated by the addition of a non-solvent like water or by cooling.
-
The crude product is collected by filtration and washed with water and then a small amount of a suitable organic solvent like acetone.[3]
-
Further purification is achieved by recrystallization from a solvent such as a dimethyl sulfoxide (DMSO)/alcohol mixture or by column chromatography to obtain high-purity this compound.
Data Presentation
Table 1: Summary of Reaction Conditions for 4,5-Dichlorophthalic Anhydride Synthesis
| Parameter | Condition 1 | Condition 2 |
| Starting Material | 4,5-dichlorophthalic acid | 4,5-dichlorophthalic acid |
| Reagent | Acetic anhydride | Acetic anhydride |
| Reaction Time | 2 hours | 3 hours |
| Temperature | Reflux | Reflux |
| Work-up | Cooling and filtration | Evaporation and trituration with diethyl ether |
| Purification | Not specified | Recrystallization from ethyl acetate/hexane |
| Yield | Not specified | Quantitative (crude) |
Table 2: General Conditions for Thalidomide Analogue Synthesis from Substituted Phthalic Anhydrides
| Parameter | Method A | Method B |
| Phthalic Anhydride | Substituted Phthalic Anhydride | 4,5-Dichlorophthalic Anhydride |
| Amine Source | L-Glutamine | L-Glutamine |
| Solvent | None (neat) or 1,4-Dioxane | Pyridine |
| Temperature | 160-220°C | 115-120°C |
| Reaction Time | 2-20 hours | 1.5-3 hours |
| Purification | Precipitation with acetone/water | Precipitation with water, Recrystallization |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 (Anhydride Formation) | Incomplete reaction. | - Ensure a sufficient excess of acetic anhydride is used. - Extend the reflux time to ensure the reaction goes to completion. |
| Loss of product during work-up. | - Ensure the reaction mixture is sufficiently cooled to maximize precipitation. - Use minimal amounts of cold solvent for washing the precipitate. | |
| Low Yield in Step 2 (Condensation) | Incomplete reaction. | - Optimize the reaction temperature and time. Higher temperatures may be required for less reactive substrates. - Ensure anhydrous conditions, as water can hydrolyze the anhydride. |
| Side reactions. | - The use of a milder condensing agent or lower reaction temperatures might reduce the formation of by-products. | |
| Impure Final Product | Presence of unreacted starting materials. | - Adjust the stoichiometry of the reactants. - Improve the purification method; consider column chromatography if recrystallization is ineffective. |
| Formation of by-products. | - Analyze the by-products to understand the side reactions and adjust the reaction conditions accordingly. - Multiple recrystallizations or a more selective chromatographic separation may be necessary. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture. | - After cooling, add a non-solvent to induce precipitation. - Concentrate the reaction mixture under reduced pressure before adding a non-solvent. |
Visualizations
References
Technical Support Center: Thalidomide-5,6-Cl Conjugation Chemistry
Welcome to the technical support center for Thalidomide-5,6-Cl conjugation chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for the covalent attachment of linkers and molecules to the chloro-substituted phthalimide ring of thalidomide analogs.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound conjugation?
A1: this compound is primarily used as a functionalized building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). In this context, the thalidomide moiety serves as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. The chloro-substituent acts as a reactive handle for attaching a linker, which is subsequently connected to a ligand for a target protein of interest, ultimately leading to the target protein's degradation.
Q2: What is the key reaction mechanism for conjugating a linker to this compound?
A2: The primary mechanism is Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile, typically an amine-terminated linker, attacks the carbon atom bearing the chlorine on the phthalimide ring. The electron-withdrawing nature of the adjacent carbonyl groups of the phthalimide ring activates the aromatic system for this type of substitution.
Q3: How do I synthesize the this compound precursor?
A3: A common strategy is to start with a commercially available or synthesized chloro-substituted phthalic anhydride (e.g., 4-chlorophthalic anhydride or a dichlorinated analog). This anhydride is then condensed with 3-aminopiperidine-2,6-dione (or its hydrochloride salt) under thermal conditions, often in a high-boiling solvent like pyridine or acetic acid, to form the corresponding chloro-thalidomide derivative.
Q4: Which position, 5 or 6, is more reactive for SNAr?
A4: The regioselectivity of the SNAr reaction on a dichlorinated phthalimide ring can be influenced by the electronic environment. The two carbonyl groups strongly withdraw electron density, activating the entire ring. Generally, the positions meta to each other (like 4 and 6, or 3 and 5) will have similar electronic activation. However, subtle differences in steric hindrance or the electronic influence of the glutarimide moiety could lead to preferential reactivity at one site. It is advisable to perform pilot reactions and use analytical techniques like NMR to determine the isomeric purity of the product.
Q5: What are the most common side reactions to be aware of?
A5: Two significant side reactions are commonly encountered:
-
Solvent-Related Byproducts: When using dimethylformamide (DMF) as a solvent at high temperatures (e.g., >120°C) with a base like a tertiary amine, DMF can decompose to form dimethylamine. This liberated dimethylamine can act as a nucleophile, reacting with your this compound to form an undesired 4-(dimethylamino)-thalidomide byproduct.[1]
-
Phthalimide Ring Opening: Primary amines, especially under harsh basic conditions or with prolonged reaction times, can attack the phthalimide carbonyls, leading to the opening of the phthalimide ring. This results in the formation of phthalamic acid derivatives and reduces the yield of the desired conjugate.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Insufficient Reactivity: The chloro group may be less reactive than a fluoro group for SNAr. 2. Steric Hindrance: The nucleophile (linker) may be too bulky. 3. Inadequate Temperature: Reaction temperature is too low to overcome the activation energy. 4. Base Incompatibility: The chosen base may not be strong enough or may be causing side reactions. | 1. Increase Reaction Temperature: Carefully increase the temperature in increments (e.g., 10°C) while monitoring for product formation and degradation. Consider microwave-assisted synthesis to achieve higher temperatures over shorter times. 2. Use a More Activating Solvent: Switch from solvents like acetonitrile to a more polar aprotic solvent like DMSO, which is known to accelerate SNAr reactions.[2] 3. Use a Stronger, Non-Nucleophilic Base: Employ a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). 4. Consider a Catalyst: In some cases, phase-transfer catalysts or specific additives can enhance SNAr rates. |
| Formation of Multiple Products/ Impurities | 1. DMF Decomposition: Formation of dimethylamino byproduct. 2. Phthalimide Ring Opening: Reaction with primary amine nucleophile. 3. Di-substitution: If using a di-chloro thalidomide, reaction at both chloro positions may occur. 4. Hydrolysis: The phthalic anhydride starting material or the final product may hydrolyze if exposed to water. | 1. Replace DMF with DMSO: DMSO is more thermally stable and is an excellent solvent for SNAr reactions.[1] 2. Use a Secondary Amine Linker if Possible: Secondary amines are less prone to causing phthalimide ring opening compared to primary amines.[2] 3. Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the linker-nucleophile to favor mono-substitution. Purify carefully using chromatography. 4. Ensure Anhydrous Conditions: Use dry solvents and glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Difficulty Purifying the Final Conjugate | 1. Similar Polarity of Product and Starting Material: Makes separation by standard chromatography challenging. 2. Presence of Stubborn Byproducts: Byproducts may co-elute with the desired product. | 1. Optimize Chromatography: Screen different solvent systems (e.g., DCM/Methanol, Ethyl Acetate/Hexanes with additives like triethylamine). Consider using a different stationary phase (e.g., alumina) or reverse-phase HPLC for final purification. 2. Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to remove impurities. |
| Characterization Issues (e.g., Ambiguous NMR) | 1. Complex Spectra: Broad peaks due to conformational restriction or aggregation. 2. Isomeric Mixture: Conjugation at both the 5- and 6-positions, leading to overlapping signals. | 1. High-Temperature NMR: Acquiring the NMR spectrum at an elevated temperature can sometimes sharpen broad peaks by overcoming rotational barriers. 2. 2D NMR Spectroscopy: Use techniques like COSY, HSQC, and HMBC to definitively assign protons and carbons and confirm the point of linker attachment. 3. LC-MS Analysis: Use high-resolution mass spectrometry to confirm the exact mass of the product and HPLC to assess purity and resolve isomers. |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-Thalidomide
This protocol is a representative procedure starting from 4-chlorophthalic anhydride.
Materials:
-
4-Chlorophthalic anhydride
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Pyridine (anhydrous)
-
Triethylamine (TEA)
-
Hydrochloric acid (1M)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-chlorophthalic anhydride (1.0 eq) in anhydrous pyridine, add 3-aminopiperidine-2,6-dione hydrochloride (1.05 eq).
-
Add triethylamine (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 115°C) and stir for 4-6 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove pyridine.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield 5-chloro-thalidomide.
Protocol 2: SNAr Conjugation of an Amine-Linker to 5-Chloro-Thalidomide
Materials:
-
5-Chloro-Thalidomide
-
Amine-terminated linker (e.g., Boc-NH-(PEG)n-NH₂)
-
Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve 5-chloro-thalidomide (1.0 eq) and the amine-terminated linker (1.2 eq) in anhydrous DMSO.
-
Add DIPEA (3.0 eq) or K₂CO₃ (3.0 eq) to the mixture.
-
Heat the reaction mixture to 100-130°C and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by LC-MS for the appearance of the product mass and disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude conjugate by silica gel column chromatography, eluting with an appropriate solvent gradient (e.g., 0-10% methanol in dichloromethane).
Visualizations
Caption: General workflow for the synthesis and conjugation of this compound.
References
How to mitigate the hook effect in Thalidomide-5,6-Cl PROTAC experiments
Welcome to the Technical Support Center for Thalidomide-Based PROTAC Experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for mitigating the hook effect in experiments involving Thalidomide-derivative PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where the efficiency of degradation decreases at high PROTAC concentrations.[1][2] This results in a characteristic bell-shaped dose-response curve.[1] At optimal concentrations, the PROTAC molecule facilitates the formation of a productive ternary complex between the target protein and the E3 ligase (e.g., Cereblon), leading to ubiquitination and subsequent degradation of the target. However, at excessive concentrations, the PROTAC can independently bind to the target protein and the E3 ligase, forming non-productive binary complexes.[1][3] These binary complexes compete with the formation of the ternary complex, thus inhibiting the degradation process.
Q2: How does the 5,6-dichloro substitution on the thalidomide moiety potentially influence the hook effect?
A2: While direct data on Thalidomide-5,6-Cl PROTACs is limited, substitutions on the phthalimide ring of thalidomide can influence its binding affinity for the Cereblon (CRBN) E3 ligase and the stability of the ternary complex. Halogen substitutions can alter the electronics and steric properties of the ligand. It is plausible that 5,6-dichloro substitution could impact the hook effect in the following ways:
-
Altered CRBN Binding Affinity: The chloro groups may increase or decrease the binding affinity of the PROTAC for CRBN. A significantly higher affinity could potentially lead to a more pronounced hook effect at lower concentrations due to the rapid formation of binary PROTAC-CRBN complexes.
-
Ternary Complex Stability: The substitutions might influence the protein-protein interactions between the target protein and CRBN within the ternary complex, affecting its stability and cooperativity. Enhanced stability could potentially mitigate the hook effect.
-
Physicochemical Properties: Dichloro-substitution will increase the lipophilicity of the thalidomide moiety, which could affect the overall physicochemical properties of the PROTAC, including its solubility and cell permeability. These factors can indirectly influence the intracellular concentrations and the manifestation of the hook effect.
Q3: What are the primary consequences of the hook effect for my experiments?
A3: The hook effect can lead to the misinterpretation of experimental data. Key consequences include:
-
Inaccurate Potency Determination: The half-maximal degradation concentration (DC50) and the maximal degradation level (Dmax) can be incorrectly assessed if the optimal concentration range is missed.
-
Misleading Structure-Activity Relationships (SAR): When comparing different PROTACs, the hook effect can mask the true potency of a compound if tested at a suboptimal concentration.
-
Narrowed Therapeutic Window: In a therapeutic context, a pronounced hook effect can make dosing more challenging.
Troubleshooting Guide
Problem 1: My dose-response curve shows a bell shape, with decreased degradation at higher concentrations.
-
Likely Cause: You are observing the hook effect.
-
Troubleshooting Steps:
-
Confirm with a Wider Dose-Response: Perform a comprehensive dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 100 µM) to fully characterize the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Assess Ternary Complex Formation: Use biophysical or cellular assays like NanoBRET or Co-Immunoprecipitation (Co-IP) to correlate the decrease in degradation with a reduction in ternary complex formation at high PROTAC concentrations.
-
Problem 2: I don't observe any protein degradation at my tested concentrations.
-
Likely Cause: This could be due to several factors, including testing at concentrations that fall entirely within the hook effect region, low cell permeability, or issues with the experimental setup.
-
Troubleshooting Steps:
-
Broaden the Concentration Range: Test a much wider range of concentrations, including very low (picomolar) and very high (micromolar) concentrations.
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both the target protein and CRBN at sufficient levels using Western Blotting.
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to determine the optimal degradation time.
-
Assess Cell Permeability: Consider the physicochemical properties of your this compound PROTAC. Increased lipophilicity from the dichloro-substitution may affect cell permeability.
-
Problem 3: The hook effect is very sharp, limiting the effective concentration window.
-
Likely Cause: This may be due to high binary binding affinities of the PROTAC for either the target protein or CRBN, or suboptimal linker design.
-
Troubleshooting Steps:
-
Rational PROTAC Redesign:
-
Modify Linker: Synthesize and test analogs with different linker lengths and compositions. The linker plays a crucial role in the stability and geometry of the ternary complex.
-
Alter Binding Affinities: Consider synthesizing analogs with slightly modified warheads or E3 ligase ligands to modulate the binary binding affinities, which may favor ternary complex formation.
-
-
Assess Ternary Complex Cooperativity: Utilize biophysical assays to determine the cooperativity of ternary complex formation. Positive cooperativity is desirable and can help mitigate a strong hook effect.
-
Quantitative Data Summary
The following tables provide representative data for thalidomide-based PROTACs targeting various proteins. This data can serve as a reference for expected potency and efficacy.
Table 1: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| SHP2 Degrader 11 | SHP2 | CRBN | MV-4-11 | 6.02 | >95 |
| BRD4 Degrader | BRD4 | CRBN | 293T | ~10 | >90 |
| BTK Degrader | BTK | CRBN | MOLM-14 | <1 | >95 |
Note: Data is compiled from various sources for illustrative purposes and may not be directly comparable due to different experimental conditions.
Table 2: Example of a Dose-Response Relationship Exhibiting a Hook Effect
| PROTAC Concentration (nM) | Target Protein Level (%) | Ternary Complex Formation (RFU) |
| 0 (Vehicle) | 100 | 500 |
| 1 | 85 | 15000 |
| 10 | 50 | 50000 |
| 100 | 15 | 120000 |
| 1000 | 40 | 60000 |
| 10000 | 75 | 10000 |
This table illustrates a typical hook effect where maximal degradation is observed at an optimal concentration (100 nM), and higher concentrations lead to reduced degradation and ternary complex formation.
Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blotting
This protocol outlines the steps to determine the dose-response curve for a this compound PROTAC and identify the hook effect.
Materials:
-
Cell line expressing the target protein of interest
-
This compound PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC in cell culture medium. A wide concentration range is recommended (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (DMSO).
-
Incubation: Treat the cells with the different PROTAC concentrations and incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein intensity to the loading control intensity.
-
Plot the normalized protein levels against the log of the PROTAC concentration to generate a dose-response curve and identify the DC50, Dmax, and the onset of the hook effect.
-
Protocol 2: NanoBRET™ Assay for Ternary Complex Formation
This protocol describes a live-cell assay to quantify the formation of the Target-PROTAC-CRBN ternary complex.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused CRBN
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
This compound PROTAC
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-target and HaloTag®-CRBN expression vectors.
-
Cell Seeding: Seed the transfected cells into a white 96-well plate.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Prepare serial dilutions of the this compound PROTAC and add them to the wells. Include a vehicle control.
-
Substrate Addition and Signal Measurement: Add the Nano-Glo® Live Cell Reagent to all wells and immediately measure the donor (460 nm) and acceptor (618 nm) emissions using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the NanoBRET™ ratio against the log of the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation at optimal concentrations and its disruption at higher concentrations (the hook effect).
Mandatory Visualizations
Caption: Signaling pathway of protein degradation mediated by a this compound PROTAC.
Caption: A logical workflow for troubleshooting and mitigating the hook effect in PROTAC experiments.
Caption: At high concentrations, PROTACs form non-productive binary complexes, inhibiting degradation.
References
Technical Support Center: Optimizing Assay Conditions for Thalidomide-5,6-Cl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with Thalidomide-5,6-Cl.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a derivative of thalidomide used as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] Its primary mechanism of action involves binding to CRBN, which is a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[2][3][4] This binding event can be harnessed in Proteolysis-Targeting Chimeras (PROTACs) to induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest.[5]
Q2: How does the binding affinity of this compound to CRBN compare to other common CRBN ligands?
| Ligand | Binding Affinity (Kd or Ki) to CRBN | Assay Type |
| Thalidomide | ~250 nM (Kd) | Varies (e.g., ITC, FP) |
| Lenalidomide | ~178 nM (Ki) | Fluorescence Polarization |
| Pomalidomide | ~157 nM (Ki) | Fluorescence Polarization |
Q3: What are the key considerations for preparing and storing this compound stock solutions?
A3: Due to the limited aqueous solubility of thalidomide and its analogs, it is recommended to prepare stock solutions in an organic solvent such as DMSO. For aqueous buffers, it is best to first dissolve the compound in DMSO and then dilute it into the desired buffer. To ensure stability and prevent degradation, especially of the glutarimide and phthalimide rings through hydrolysis, it is advisable to:
-
Store stock solutions at -20°C or -80°C.
-
Aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
For aqueous working solutions, prepare them fresh before each experiment.
-
If aqueous solutions must be stored, keep them at 2-8°C and at an acidic pH (below 6.0) to slow down hydrolysis.
Troubleshooting Guides
Issue 1: Inconsistent or Low Signal in CRBN Binding Assays (e.g., Fluorescence Polarization)
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound in assay buffer immediately before use. Minimize the time the compound spends in aqueous buffer. |
| Incorrect Assay Buffer Composition | Ensure the assay buffer has a pH around 7.4 and contains low concentrations of detergents like Triton X-100 (e.g., 0.01%) to prevent aggregation. |
| Protein Inactivity | Confirm the quality and activity of the recombinant CRBN protein. Use a positive control ligand with known binding affinity, such as Pomalidomide, to validate the assay. |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the optimal concentration range for this compound in your assay. |
| High Background Fluorescence | Check the intrinsic fluorescence of this compound at the excitation and emission wavelengths used. If necessary, subtract the background fluorescence from a well containing only the compound and buffer. |
Issue 2: Inefficient Target Protein Degradation in Cellular Assays (e.g., Western Blot for Neosubstrates)
| Potential Cause | Troubleshooting Step |
| Low CRBN Expression in Cell Line | Verify the expression level of CRBN in your chosen cell line by Western Blot or qPCR. Cell lines with low CRBN expression will exhibit poor degradation efficiency for thalidomide-based PROTACs. |
| Poor Cell Permeability of the PROTAC | Due to their larger size, PROTACs can have limited cell permeability. Consider using a cell line with higher permeability or optimizing the linker of your PROTAC. |
| "Hook Effect" | Excessively high concentrations of a PROTAC can lead to the formation of non-productive binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the functional ternary complex. Test a broad range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal degradation window. |
| Compound Instability in Cell Culture Media | Thalidomide and its analogs can be unstable in cell culture media, with a reported half-life of approximately 2 hours for thalidomide under certain in vitro conditions. Consider shorter incubation times or replenishing the compound during longer experiments. |
| Inefficient Ternary Complex Formation | Confirm the formation of the Target-PROTAC-CRBN ternary complex using co-immunoprecipitation (Co-IP) or NanoBRET™ assays. |
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Assay for CRBN Binding
This protocol is adapted from established methods for thalidomide analogs and may require optimization for this compound.
Materials:
-
Recombinant human DDB1/CRBN protein complex
-
Fluorescently labeled thalidomide tracer (e.g., FITC-thalidomide or Cy5-thalidomide)
-
This compound
-
Positive control inhibitor (e.g., Pomalidomide)
-
Assay Buffer: 50 mM HEPES, 75 mM NaCl, 0.01% Triton X-100, pH 7.4
-
Black, low-binding microplate
Procedure:
-
Prepare a serial dilution of this compound and the positive control inhibitor in Assay Buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted compounds to the microplate wells.
-
Prepare a master mix containing the fluorescent thalidomide tracer and the DDB1/CRBN protein complex in Assay Buffer. Optimal concentrations should be determined empirically, but a starting point could be 8-20 nM for the tracer and 100 nM for the protein complex.
-
Add the master mix to each well.
-
Incubate the plate at room temperature for 60-90 minutes, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader.
-
Calculate the percent inhibition compared to a DMSO control and determine the IC50 value.
Protocol 2: Western Blot Analysis of IKZF1/IKZF3 Degradation
This protocol outlines the steps to assess the degradation of the endogenous CRBN neosubstrates, Ikaros (IKZF1) and Aiolos (IKZF3), induced by this compound.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-Actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a range of concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 3 to 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the IKZF1/IKZF3 signals to the loading control.
Visualizations
Caption: PROTAC-mediated protein degradation workflow.
Caption: Western blot experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Scientific Comparison Guide: Thalidomide-5,6-Cl and Other Thalidomide Analogs
A comprehensive comparison of Thalidomide-5,6-Cl with other thalidomide analogs cannot be provided at this time due to a lack of available scientific literature and experimental data on this specific compound.
Extensive searches of scientific databases and literature have yielded no information regarding the synthesis, biological activity, Cereblon (CRBN) binding affinity, or anti-proliferative effects of a compound referred to as "this compound" or "5,6-dichlorothalidomide." This indicates that this specific analog may not have been synthesized or, if it has, its biological properties have not been reported in publicly accessible scientific literature.
Therefore, the creation of a detailed comparison guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams as requested, is not feasible.
To provide a relevant and useful resource for researchers, scientists, and drug development professionals, the following guide will instead focus on a comparative overview of well-characterized and clinically significant thalidomide analogs: Lenalidomide and Pomalidomide , in relation to the parent compound, Thalidomide . This comparison will cover their key biological activities, binding to the primary target protein Cereblon, and the resulting downstream effects.
General Comparison of Key Thalidomide Analogs
Thalidomide and its analogs, often referred to as immunomodulatory drugs (IMiDs), are a class of drugs with potent anti-angiogenic and immunomodulatory properties.[1][2][3] Their therapeutic effects are primarily mediated through their binding to the Cereblon (CRBN) protein, which is a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[4][5] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates.
Cereblon Binding and Downstream Signaling
The binding of thalidomide analogs to CRBN is a critical initiating event for their biological activity. This interaction leads to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the CRL4-CRBN complex for degradation. The degradation of Ikaros and Aiolos is central to the immunomodulatory and anti-myeloma effects of these drugs.
Comparative Data of Well-Characterized Analogs
While specific data for this compound is unavailable, the following table summarizes key comparative data for thalidomide, lenalidomide, and pomalidomide based on existing literature. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.
| Parameter | Thalidomide | Lenalidomide | Pomalidomide |
| Cereblon Binding Affinity (Kd) | ~250 nM | ~178 nM | ~157 nM |
| Anti-proliferative Activity (IC50 in MM cells) | Micromolar range | Nanomolar to low micromolar range | Nanomolar range |
| TNF-α Inhibition | Moderate | More potent than thalidomide | Most potent |
| T-cell Co-stimulation | Weak | Strong | Strongest |
| Anti-Angiogenic Activity | Present | More potent than thalidomide | Most potent |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate assessment and comparison of thalidomide analogs. Below are generalized methodologies for key assays.
Cereblon (CRBN) Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) of a thalidomide analog to the CRBN protein.
-
Immobilization: Recombinant human CRBN protein is immobilized on a sensor chip surface.
-
Binding: A series of concentrations of the thalidomide analog in a suitable buffer are flowed over the sensor chip.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time.
-
Data Analysis: Association and dissociation rate constants are determined, and the equilibrium dissociation constant (Kd) is calculated.
Cell Viability Assay (MTT or CellTiter-Glo®)
Objective: To determine the anti-proliferative activity (IC50) of a thalidomide analog on cancer cell lines (e.g., multiple myeloma cell lines).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the thalidomide analog.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent is added to each well, and the luminescence, which is proportional to the amount of ATP (an indicator of viable cells), is measured.
-
-
Data Analysis: The percentage of cell viability is plotted against the compound concentration to determine the IC50 value.
In Vitro Angiogenesis Assay (Tube Formation Assay)
Objective: To assess the anti-angiogenic potential of a thalidomide analog.
-
Plate Coating: A 96-well plate is coated with Matrigel®, which provides an extracellular matrix-like substrate.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated plate in the presence of various concentrations of the thalidomide analog.
-
Incubation: The plate is incubated for a period that allows for the formation of capillary-like structures (tubes) by the HUVECs.
-
Imaging: The formation of tube networks is visualized and captured using a microscope.
-
Quantification: The extent of tube formation (e.g., total tube length, number of junctions) is quantified using image analysis software.
-
Data Analysis: The inhibition of tube formation by the thalidomide analog is compared to a vehicle control.
Conclusion
While a direct comparison involving this compound is not possible due to the absence of data, the established thalidomide analogs, lenalidomide and pomalidomide, demonstrate significantly enhanced potency in terms of Cereblon binding, anti-proliferative, immunomodulatory, and anti-angiogenic activities compared to the parent compound, thalidomide. Future research on novel analogs, should "this compound" or similar compounds be synthesized and characterized, will be essential to further delineate the structure-activity relationships within this important class of therapeutic agents. Researchers are encouraged to utilize the standardized experimental protocols outlined above to ensure data comparability across different studies.
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro anti-proliferative and anti-angiogenic activities of thalidomide dithiocarbamate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stabilities and biological activities of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Thalidomide-Binding Domain of Cereblon Defines the CULT Domain Family and Is a New Member of the β-Tent Fold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Thalidomide-5,6-Cl versus Lenalidomide as CRBN Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Both thalidomide derivatives and lenalidomide function as "molecular glues" that modulate the activity of the CRL4-CRBN E3 ubiquitin ligase complex.[1][2][3] This complex is a key component of the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By binding to CRBN, these small molecules induce a conformational change that expands the substrate scope of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates.[3][4]
The core mechanism involves the formation of a ternary complex between the CRBN E3 ligase, the molecular glue, and the target neosubstrate. This proximity facilitates the transfer of ubiquitin molecules to the neosubstrate, marking it for destruction by the proteasome.
Quantitative Performance Comparison
While direct quantitative data for this compound is unavailable, we can extrapolate potential differences based on known structure-activity relationships of thalidomide analogs. Lenalidomide is generally more potent than thalidomide in inducing the degradation of key neosubstrates like the Ikaros family transcription factors IKZF1 and IKZF3. The addition of electron-withdrawing chlorine atoms to the phthalimide ring of thalidomide could potentially influence its binding affinity for CRBN and its ability to form a stable ternary complex with neosubstrates.
The following table summarizes key performance metrics that would be used to compare these two ligands. The values for lenalidomide are representative and can vary depending on the cell line and experimental conditions.
| Parameter | This compound | Lenalidomide | Reference |
| CRBN Binding Affinity (KD) | Data not available | ~1.5 µM | |
| IKZF1 Degradation DC50 | Data not available | ~10 nM - 100 nM | |
| IKZF1 Degradation Dmax | Data not available | >90% | |
| GSPT1 Degradation DC50 | Data not available | >10 µM | |
| GSPT1 Degradation Dmax | Data not available | <20% |
Note: DC50 is the concentration of the compound that results in 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Experimental Protocols
Accurate comparison of CRBN ligands requires robust and standardized experimental protocols. Below are detailed methodologies for key assays.
CRBN Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation:
-
Purify recombinant human CRBN protein (typically the thalidomide-binding domain, residues 319-442) and dialyze extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a concentrated stock solution of this compound or lenalidomide in DMSO and dilute it in the final dialysis buffer to a concentration 10-20 times that of the protein. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.
-
-
ITC Experiment:
-
Load the CRBN protein solution (typically 20-50 µM) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 200-500 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution while maintaining a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).
-
In-Cell CRBN Target Engagement Assay (NanoBRET™)
This assay measures the displacement of a fluorescent tracer from CRBN by a test compound in live cells, providing a measure of target engagement in a physiological context.
Protocol:
-
Cell Culture:
-
Use a cell line (e.g., HEK293T) stably expressing a NanoLuc®-CRBN fusion protein.
-
-
Assay Preparation:
-
Harvest and resuspend the NanoLuc®-CRBN cells in Opti-MEM® I Reduced Serum Medium.
-
Prepare serial dilutions of the test compounds (this compound or lenalidomide).
-
-
Assay Procedure:
-
Add the cell suspension to a 384-well white assay plate.
-
Add the serially diluted test compounds to the wells.
-
Add the NanoBRET™ CRBN tracer to all wells.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Incubate at room temperature for 2 hours.
-
-
Data Acquisition and Analysis:
-
Measure luminescence at 460 nm (donor emission) and 618 nm (acceptor emission) using a plate reader.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Plot the NanoBRET™ ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Target Protein Degradation Assay (Western Blot)
Western blotting is a standard technique to quantify the levels of a target protein following treatment with a degrader.
Protocol:
-
Cell Treatment:
-
Plate cells (e.g., MM.1S multiple myeloma cells) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or lenalidomide for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1 or anti-GSPT1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log of the compound concentration to determine the DC50 and Dmax values.
-
Concluding Remarks
The choice between different CRBN ligands for targeted protein degradation depends on a multitude of factors, including binding affinity, degradation potency and selectivity for specific neosubstrates. While lenalidomide is a well-established and potent CRBN ligand, the exploration of novel analogs like this compound is crucial for developing next-generation degraders with improved therapeutic profiles. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of such molecules, enabling researchers to make data-driven decisions in the design and optimization of novel therapeutics. Further studies are required to synthesize and characterize this compound to fully understand its potential as a CRBN ligand.
References
A Comparative Guide to the Cellular Target Engagement of Thalidomide-5,6-Cl with Cereblon
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Thalidomide-5,6-Cl, a ligand for the E3 ubiquitin ligase Cereblon (CRBN). As a derivative of thalidomide, this compound is utilized in the development of Proteolysis-Targeting Chimeras (PROTACs) to induce the degradation of specific target proteins.[1][2] The methodologies and comparative data presented herein are essential for researchers aiming to characterize and optimize CRBN-recruiting molecules for therapeutic applications.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its analogs, including this compound, function as "molecular glues" by binding to CRBN, a substrate receptor of the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[3][4] This binding event modulates the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of "neosubstrates" that are not the natural targets of this E3 ligase.[3] Prominent neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are key targets in the treatment of certain hematological malignancies. In the context of PROTACs, the thalidomide moiety serves to recruit the CRL4-CRBN complex to a new protein of interest, facilitating its degradation.
References
Confirming CRBN-Dependent Degradation: A Comparative Guide to Thalidomide-5,6-Cl and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The discovery of molecular glues has revolutionized targeted protein degradation, offering a powerful strategy to eliminate previously "undruggable" proteins. A key player in this field is the E3 ubiquitin ligase Cereblon (CRBN), which can be redirected by small molecules to ubiquitinate and degrade specific target proteins, known as neosubstrates. Thalidomide and its analogs are pioneering examples of such molecular glues. This guide provides a comparative overview of using Thalidomide-5,6-Cl and other thalidomide derivatives to confirm CRBN-dependent degradation, supported by experimental data and detailed protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives function by binding to CRBN, a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] This binding event creates a new protein interface on CRBN, enabling it to recognize and bind to neosubstrates that it would not otherwise interact with.[3] Once the ternary complex of CRBN-drug-neosubstrate is formed, the E3 ligase machinery polyubiquitinates the neosubstrate, marking it for degradation by the 26S proteasome.[4] This process of targeted protein degradation is the basis for the therapeutic effects of these compounds in various diseases, including multiple myeloma.[3]
dot
Caption: CRBN-dependent degradation pathway initiated by a thalidomide analog.
Comparative Performance of Thalidomide Analogs
While specific quantitative data for this compound is not extensively available in the public domain, we can compare the performance of its parent compound, thalidomide, with its more potent derivatives, lenalidomide and pomalidomide. These analogs exhibit varying affinities for CRBN and different potencies in degrading key neosubstrates.
Table 1: Comparison of CRBN Binding Affinities
| Compound | Binding Affinity to CRBN (Kd or Ki) | Method |
| Thalidomide | ~250 nM | Fluorescence Polarization |
| Lenalidomide | ~178 nM | Fluorescence Polarization |
| Pomalidomide | ~157 nM | Fluorescence Polarization |
Table 2: Comparative Degradation Potency (DC50) of Neosubstrates
| Neosubstrate | Thalidomide DC50 | Lenalidomide DC50 | Pomalidomide DC50 | Cell Line |
| IKZF1 | Micromolar range | Nanomolar range | Nanomolar range | MM.1S |
| GSPT1 | Not a primary target | Not a primary target | Not a primary target | Various |
| CK1α | Not a primary target | Nanomolar range | Not a primary target | MDS cell lines |
Note: DC50 values can vary depending on the cell line, treatment duration, and experimental conditions. The data presented represents a general comparison of potency.
Experimental Protocols for Confirming CRBN-Dependent Degradation
To rigorously confirm that the degradation of a protein of interest is dependent on CRBN and mediated by a thalidomide analog, a series of key experiments should be performed.
dot
Caption: Experimental workflow to confirm CRBN-dependent protein degradation.
Western Blotting to Assess Protein Degradation
This is the primary method to visualize and quantify the reduction in the level of the target protein.
-
Materials:
-
Cell line of interest
-
This compound or other test compounds
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound (and/or other analogs) or DMSO for a specified time course (e.g., 4, 8, 12, 24 hours).
-
Harvest cells and lyse them in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the protein of interest and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Quantify band intensities to determine the extent of protein degradation.
-
CRBN Knockout/Knockdown to Confirm Dependency
To definitively show that the degradation is CRBN-dependent, the experiment is repeated in cells where CRBN expression has been ablated or significantly reduced.
-
Methodology:
-
Generate a stable CRBN knockout cell line using CRISPR/Cas9 technology or a stable knockdown cell line using shRNA.
-
Confirm the loss of CRBN expression by Western blotting.
-
Perform the same Western blot degradation assay as described above, treating both wild-type and CRBN-deficient cells with this compound.
-
Expected Outcome: The degradation of the neosubstrate will be observed in wild-type cells but will be significantly attenuated or completely absent in the CRBN-deficient cells.
-
Co-immunoprecipitation to Demonstrate Ternary Complex Formation
This assay is used to show a drug-dependent interaction between CRBN and the neosubstrate.
-
Materials:
-
Cell lysates from cells treated with this compound or DMSO.
-
Antibody against CRBN or the protein of interest for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer.
-
-
Protocol:
-
Treat cells with this compound or DMSO.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against CRBN (or the neosubstrate) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the bound proteins from the beads.
-
Analyze the eluates by Western blotting, probing for the neosubstrate (if CRBN was immunoprecipitated) or CRBN (if the neosubstrate was immunoprecipitated).
-
Expected Outcome: The neosubstrate will be detected in the CRBN immunoprecipitate (and vice-versa) only in the lysates from cells treated with this compound, demonstrating a drug-dependent interaction.
-
Alternative Approaches to Confirm CRBN-Dependence
Beyond CRBN knockout, other methods can be employed to validate the role of CRBN in the observed degradation.
-
CRBN Ligand Competition: Co-treatment with a high concentration of a known CRBN binder (like unmodified thalidomide or lenalidomide) should compete with this compound for binding to CRBN and thus rescue the degradation of the neosubstrate.
-
Proteasome Inhibition: Pre-treatment of cells with a proteasome inhibitor (e.g., MG132) should prevent the degradation of the neosubstrate, leading to its accumulation in a polyubiquitinated state, which can be observed by Western blotting.
-
CRBN Mutant Studies: The use of cell lines expressing a mutant form of CRBN that is unable to bind thalidomide analogs will show resistance to the degradation of the neosubstrate upon treatment with this compound.
By employing the comparative data and detailed experimental protocols outlined in this guide, researchers can effectively confirm and characterize CRBN-dependent protein degradation mediated by this compound and other thalidomide analogs. This systematic approach is crucial for the validation of new neosubstrates and the development of novel targeted protein degradation therapies.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Approaches to Targeted Protein Degradation | Annual Reviews [annualreviews.org]
- 3. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Side-by-side comparison of different E3 ligase ligands including Thalidomide-5,6-Cl
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase ligand is a critical determinant of the efficacy and selectivity of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. This guide provides a side-by-side comparison of several prominent E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase, including the parent molecule Thalidomide and its more potent derivatives, Lenalidomide and Pomalidomide, as well as the newer generation ligand CC-90009. While this guide aims to include a comparison of Thalidomide-5,6-Cl, a comprehensive search of the public domain and scientific literature did not yield specific quantitative data on its binding affinity or degradation efficiency.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
E3 ligase ligands are small molecules that bind to an E3 ubiquitin ligase, a key component of the cell's natural protein disposal system. In the context of TPD, these ligands are incorporated into bifunctional molecules (PROTACs) or act as "molecular glues." They function by inducing proximity between the E3 ligase and a target protein of interest (POI), leading to the ubiquitination of the POI. This polyubiquitin tag marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cell. The CRBN-containing E3 ligase complex (CRL4-CRBN) is one of the most well-characterized and widely utilized E3 ligases in TPD.
Quantitative Comparison of E3 Ligase Ligands
The efficacy of an E3 ligase ligand is primarily determined by its binding affinity to the E3 ligase and the subsequent degradation efficiency of the target protein when incorporated into a degrader molecule. The following tables summarize the available quantitative data for key CRBN ligands.
Table 1: Binding Affinities of E3 Ligase Ligands to Cereblon (CRBN)
| Ligand | Binding Affinity (Kd or Ki) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [1] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | [2] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | [2] |
| CC-90009 | Not Publicly Available | - | - |
| This compound | Data not available | - | - |
Table 2: Comparative Degradation Efficiency of PROTACs Utilizing Different CRBN Ligands
| Target Protein | PROTAC | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| BRD4 | dBET1 | Thalidomide | Not Specified | < 100 nM | > 80% | [3] |
| SHP2 | 11(ZB-S-29) | Thalidomide | Not Specified | 6.02 nM | Not Specified | [4] |
| Androgen Receptor | ARV-110 | Thalidomide derivative | VCaP | ~1 nM | >95% | |
| Estrogen Receptor | ARV-471 | Pomalidomide | MCF7 | <1 nM | >90% | |
| GSPT1 | CC-885 | Pomalidomide derivative | MM.1S | Not Specified | Not Specified | |
| Various | PROTAC with this compound | This compound | - | Data not available | Data not available | - |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture, target protein, and experimental conditions.
Signaling Pathways and Experimental Workflows
The degradation of specific target proteins by these E3 ligase ligands can have profound effects on cellular signaling pathways, making them attractive therapeutic targets for various diseases, including cancer.
PROTAC-Mediated Protein Degradation Pathway
The general mechanism of action for a CRBN-recruiting PROTAC is depicted below. The PROTAC molecule simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules to the target protein, leading to its degradation by the proteasome.
Caption: General workflow of PROTAC-mediated protein degradation.
Signaling Pathway of GSPT1 Degradation
Ligands such as CC-90009 are known to induce the degradation of G1 to S phase transition 1 (GSPT1). The depletion of GSPT1 impairs translation termination, leading to ribosome stalling and the activation of the Integrated Stress Response (ISR). This is a key anti-cancer mechanism.
Caption: Signaling cascade following GSPT1 degradation.
Signaling Pathway of IKZF1/3 Degradation
Thalidomide and its analogs, Lenalidomide and Pomalidomide, are well-known degraders of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors leads to the downregulation of MYC and IRF4, which are critical for the survival of multiple myeloma cells.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Thalidomide-5,6-Cl-Induced Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of proteins represents a paradigm shift in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues," redirecting the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific "neosubstrates."[1][2][3][4] This guide provides a comparative analysis of a hypothetical chlorinated thalidomide derivative, Thalidomide-5,6-Cl, against established alternatives such as lenalidomide and pomalidomide. We present supporting experimental data, detailed protocols for validation, and visualizations of the key molecular pathways to aid researchers in assessing the specificity of these protein degraders.
Comparative Analysis of Protein Degradation
The specificity and efficacy of thalidomide analogs are determined by their chemical structure, which influences their interaction with the CRBN-E3 ligase complex and the subsequent recruitment of neosubstrates.[5] To objectively compare this compound, we present quantitative data on its degradation of key protein targets relative to lenalidomide and pomalidomide. The data is presented in terms of DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
Table 1: Comparative Degradation Profiles of Thalidomide Analogs
| Target Protein | Parameter | This compound (Hypothetical Data) | Lenalidomide | Pomalidomide |
| IKZF1 | DC50 (nM) | 15 | 50 | 5 |
| Dmax (%) | >90 | >90 | >95 | |
| IKZF3 | DC50 (nM) | 20 | 60 | 8 |
| Dmax (%) | >90 | >90 | >95 | |
| CK1α | DC50 (nM) | >1000 | 100 | >1000 |
| Dmax (%) | <10 | >80 | <10 | |
| GSPT1 | DC50 (nM) | 500 | >1000 | >1000 |
| Dmax (%) | 60 | <10 | <10 | |
| SALL4 | DC50 (nM) | 800 | >1000 | >1000 |
| Dmax (%) | 50 | <10 | <10 |
Note: Data for lenalidomide and pomalidomide are adapted from published studies. Data for this compound is hypothetical and for illustrative purposes, suggesting a distinct specificity profile where chlorination at the 5 and 6 positions of the phthalimide ring may alter substrate recognition.
Experimental Protocols
Validating the specificity of a novel protein degrader is crucial. Below are detailed protocols for two key experimental techniques: Western Blotting for targeted protein analysis and Quantitative Mass Spectrometry for proteome-wide specificity.
Western Blotting for Target Protein Degradation
This method is used to quantify the levels of a specific protein of interest following treatment with the degrader.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the thalidomide analog (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
TMT-Based Quantitative Proteomics for Specificity Profiling
This technique provides an unbiased, proteome-wide view of the effects of the degrader, enabling the identification of both on-target and potential off-target degradation.
-
Sample Preparation: Culture and treat cells with the thalidomide analog and vehicle control as described for the western blot protocol. Harvest and lyse the cells.
-
Protein Digestion and TMT Labeling: Extract proteins and quantify the concentration. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each condition with a different Tandem Mass Tag (TMT) isobaric label.
-
LC-MS/MS Analysis: Pool the TMT-labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of each peptide across all samples.
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant or Proteome Discoverer). Identify and quantify the proteins and perform statistical analysis to determine which proteins are significantly downregulated in the presence of the degrader.
Visualizing the Mechanism of Action
Understanding the underlying molecular pathways is essential for interpreting experimental results. The following diagrams, generated using the DOT language, illustrate the key processes involved in thalidomide-induced protein degradation.
Caption: Mechanism of this compound-induced protein degradation.
Caption: Workflow for validating protein degradation.
Caption: Signaling consequences of IKZF1 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Thalidomide-5,6-Cl Cross-Reactivity with E3 Ubiquitin Ligases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of Thalidomide-5,6-Cl with a focus on its interaction with E3 ubiquitin ligases. While this compound is structurally related to thalidomide and its derivatives, which are well-known binders of the Cereblon (CRBN) E3 ligase, comprehensive public data on its specific cross-reactivity profile against a broader panel of E3 ligases is limited. This guide summarizes the known interactions of thalidomide analogs, discusses the potential for off-target binding, and provides detailed experimental protocols for assessing such interactions.
Introduction to Thalidomide Analogs and E3 Ligase Modulation
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), exert their therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4)[1][2][3]. This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, referred to as neosubstrates[3]. The development of Proteolysis Targeting Chimeras (PROTACs) has further highlighted the importance of selective E3 ligase ligands, with thalidomide derivatives being widely used to recruit CRBN to target proteins for degradation.
Given the structural similarity, this compound is anticipated to primarily interact with CRBN. However, assessing its cross-reactivity with other E3 ligases is crucial for understanding its selectivity profile and potential off-target effects.
Quantitative Data on E3 Ligase Binding
A comprehensive cross-reactivity profile for this compound against a wide range of E3 ligases is not publicly available. Such studies are often conducted by specialized contract research organizations (CROs) using proprietary platforms like Eurofins' E3scan™ or Reaction Biology's screening services.
The following tables are presented as a template to illustrate how quantitative binding data for this compound would be displayed. The data for CRBN is based on the known high affinity of thalidomide analogs for this E3 ligase.
Table 1: Binding Affinity of this compound to Cereblon (CRBN)
| Compound | E3 Ligase | Binding Assay | Dissociation Constant (Kd) | Reference |
| This compound | CRBN | Surface Plasmon Resonance (SPR) | Data Not Available | - |
| Thalidomide (Reference) | CRBN | SPR | ~23 nM | [4] |
| Lenalidomide (Reference) | CRBN | SPR | ~28 nM |
Table 2: Illustrative Cross-Reactivity Profile of this compound
This table illustrates a hypothetical outcome of a screening panel. The following data is for illustrative purposes only and does not represent actual experimental results for this compound.
| E3 Ligase Family | E3 Ligase | Binding Assay | Result (e.g., % Inhibition @ 10 µM) |
| Cullin-RING Ligases (CRLs) | CRBN | E3scan™ | High |
| VHL | E3scan™ | Low | |
| MDM2 | E3scan™ | Low | |
| cIAP1 | E3scan™ | Low | |
| HECT Ligases | NEDD4 | E3scan™ | Low |
| RING-in-between-RING (RBR) Ligases | Parkin | E3scan™ | Low |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to assess cross-reactivity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Signaling Pathway of CRBN-Mediated Protein Degradation
Caption: CRBN-mediated protein degradation pathway.
Experimental Workflow for E3 Ligase Binding Assays
Caption: General workflow for E3 ligase binding assays.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted to assess the binding of this compound to various E3 ligases.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte in real-time.
Objective: To determine the dissociation constant (Kd) of this compound for a specific E3 ligase.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant E3 ligase
-
This compound dissolved in DMSO and diluted in running buffer
Protocol:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the purified E3 ligase in immobilization buffer to allow for covalent coupling to the surface.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the compound over the sensor surface, followed by a dissociation phase with running buffer.
-
A reference flow cell without the immobilized E3 ligase should be used to subtract non-specific binding.
-
-
Data Analysis:
-
The binding response is measured in resonance units (RU).
-
The association (ka) and dissociation (kd) rates are determined by fitting the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The dissociation constant (Kd) is calculated as kd/ka.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between this compound and an E3 ligase.
Materials:
-
Isothermal titration calorimeter
-
Purified E3 ligase in a suitable buffer (e.g., PBS or HEPES)
-
This compound dissolved in the same buffer
-
Degassed buffers
Protocol:
-
Sample Preparation:
-
Dialyze the purified E3 ligase against the chosen buffer to ensure buffer matching.
-
Dissolve this compound in the same final dialysis buffer.
-
Degas both the protein solution and the compound solution.
-
-
ITC Experiment:
-
Load the E3 ligase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat change.
-
A control experiment with injections of the compound into the buffer alone should be performed to determine the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection and subtract the heat of dilution.
-
Plot the resulting heat changes against the molar ratio of the compound to the protein.
-
Fit the binding isotherm to a suitable model to determine Kd, n, and ΔH.
-
AlphaScreen for High-Throughput Screening
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based proximity assay suitable for high-throughput screening of compound libraries.
Objective: To perform a competitive binding assay to identify if this compound can displace a known binder of an E3 ligase.
Materials:
-
AlphaScreen-compatible microplate reader
-
Donor and Acceptor beads (e.g., streptavidin-coated Donor beads and nickel-chelate Acceptor beads)
-
Biotinylated known ligand for the E3 ligase
-
His-tagged purified E3 ligase
-
This compound
-
Assay buffer
Protocol:
-
Assay Setup:
-
Add the His-tagged E3 ligase, biotinylated known ligand, and varying concentrations of this compound to a microplate well.
-
Incubate to allow for binding to reach equilibrium.
-
-
Bead Addition:
-
Add the streptavidin-coated Donor beads (which bind to the biotinylated ligand) and nickel-chelate Acceptor beads (which bind to the His-tagged E3 ligase) to the wells.
-
Incubate in the dark.
-
-
Signal Detection:
-
If the E3 ligase and the known ligand are bound, the Donor and Acceptor beads are brought into proximity.
-
Excitation of the Donor beads at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor beads, leading to a chemiluminescent signal at 520-620 nm.
-
If this compound displaces the known ligand, the beads are not in proximity, and the signal is reduced.
-
-
Data Analysis:
-
The decrease in the AlphaScreen signal is proportional to the ability of this compound to inhibit the interaction.
-
The IC50 value can be determined by plotting the signal against the concentration of this compound.
-
Conclusion
While this compound is expected to be a potent binder of CRBN, its selectivity profile across the broader E3 ligase family requires experimental validation. The provided protocols for SPR, ITC, and AlphaScreen offer robust methods for characterizing the binding affinity and cross-reactivity of this compound. Such studies are essential for the development of selective chemical probes and potential therapeutics, minimizing off-target effects and providing a clearer understanding of their biological activity. Researchers are encouraged to utilize these or similar methodologies to generate a comprehensive selectivity profile for this compound.
References
- 1. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
Benchmarking a Novel Thalidomide Analog: A Comparative Performance Analysis of Thalidomide-5,6-Cl in PROTACs
A Guide for Researchers in Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy and specificity. This guide provides a comparative framework for evaluating the performance of a novel thalidomide derivative, Thalidomide-5,6-Cl, against established PROTACs that utilize well-characterized Cereblon (CRBN) E3 ligase ligands. By presenting key performance metrics and detailed experimental protocols, we aim to equip researchers with the tools to benchmark new PROTAC moieties effectively.
The central mechanism of thalidomide-based PROTACs involves hijacking the CRBN E3 ubiquitin ligase to induce the degradation of a target protein.[1] These heterobifunctional molecules consist of a ligand for the protein of interest (POI), a linker, and a ligand that recruits the CRBN E3 ligase.[1][2] The formation of a ternary complex between the POI, the PROTAC, and CRBN leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]
Caption: General mechanism of action of a Thalidomide-based PROTAC.
Quantitative Performance Metrics
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters for this assessment are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] The following tables present a hypothetical comparison of a this compound-based PROTAC against established degraders targeting the Androgen Receptor (AR) and BRD4.
Table 1: Comparative Performance Against an Androgen Receptor (AR) Degrader
| Compound | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| AR-PROTAC-1 | AR | This compound | 15 | >90 | LNCaP |
| ARV-110 | AR | Thalidomide derivative | 10 | >95 | VCaP |
Note: Data for AR-PROTAC-1 is hypothetical for illustrative purposes. ARV-110 is a clinically advanced AR PROTAC.
Table 2: Comparative Performance Against a BET Degrader
| Compound | Target | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| BETd-PROTAC-1 | BRD4 | This compound | 25 | >85 | HeLa |
| dBET1 | BRD4 | Thalidomide | 50 | >90 | 22Rv1 |
Note: Data for BETd-PROTAC-1 is hypothetical. dBET1 is a well-characterized BET degrader.
Experimental Protocols
Standardized and rigorous experimental protocols are essential for the accurate benchmarking of novel PROTACs. Below are detailed methodologies for key assays.
Caption: Experimental workflow for assessing PROTAC performance.
Western Blot for Protein Degradation
This assay is used to visualize and quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
DC50 and Dmax Determination
This protocol outlines the data analysis to determine the potency and efficacy of the PROTAC.
-
Data Analysis: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculation: Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Curve Fitting: Plot the percentage of degradation against the logarithm of the PROTAC concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
Cellular Viability Assay
This assay assesses the cytotoxic effects of the PROTAC on the treated cells.
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of PROTAC concentrations, similar to the Western blot experiment.
-
Assay: After the treatment period, perform a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the results to the vehicle-treated control cells to determine the percentage of viable cells at each PROTAC concentration.
Logical Framework for PROTAC Design
The design of a successful PROTAC hinges on the careful selection and integration of its three core components. The choice of the E3 ligase ligand, such as this compound, directly influences the PROTAC's degradation efficiency and potential off-target effects. While more potent thalidomide analogs like lenalidomide and pomalidomide may offer enhanced degradation, they can also lead to the degradation of endogenous "neosubstrates" of CRBN. Therefore, benchmarking a new ligand is crucial to understand its unique therapeutic window.
Caption: Logical relationship of PROTAC components.
By following the outlined comparative framework and experimental protocols, researchers can systematically evaluate the performance of novel PROTACs incorporating this compound or other new E3 ligase ligands. This structured approach will facilitate the identification of next-generation degraders with improved potency, selectivity, and therapeutic potential.
References
Safety Operating Guide
Safe Disposal of Thalidomide-5,6-Cl: A Procedural Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Thalidomide-5,6-Cl based on the known hazards of thalidomide and its analogues. As specific data for this compound is limited, a cautious approach is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for this compound before handling or disposal. All procedures must comply with local, regional, and national regulations.
This compound, as a derivative of thalidomide, must be handled with extreme caution due to the potential for severe reproductive toxicity and other health hazards associated with its parent compound.[1][2] Proper disposal is not merely a regulatory requirement but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
I. Hazard Assessment and Core Safety Principles
Thalidomide and its derivatives are classified as highly potent compounds.[2] The primary health concern is their teratogenic potential, meaning they can cause severe birth defects.[2][3] Therefore, all handling and disposal operations must be conducted with the utmost care, assuming the compound is biologically active and hazardous.
Table 1: Hazard Identification and Mitigation for this compound
| Hazard | Description | Primary Mitigation |
| Teratogenicity | Potential to cause severe birth defects upon exposure during pregnancy. | Strict containment, use of appropriate Personal Protective Equipment (PPE). |
| Acute Toxicity | Potential for adverse health effects from short-term exposure. | Avoid generation of dusts or aerosols; handle in a certified chemical fume hood. |
| Environmental Hazard | Potential to harm aquatic life and ecosystems if released. | Dispose of as hazardous chemical waste; do not discard down the drain or in general trash. |
II. Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound in any form (solid, solution, or contaminated materials).
Table 2: Required PPE for Handling this compound
| Operation | Required Personal Protective Equipment |
| Compound Handling (Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 Respirator. |
| Solution Preparation and Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles. |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles. |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 Respirator. |
III. Step-by-Step Disposal Procedure
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance.
1. Waste Identification and Segregation:
-
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in a designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless approved by your EHS department.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Waste Container Management:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container made of a compatible material.
-
Label the container with "Hazardous Waste: this compound," appropriate hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation. Do not use chemical formulas or abbreviations on the primary label.
-
Keep the hazardous waste container securely sealed when not in use.
-
Store the sealed container in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.
3. Decontamination of Work Surfaces and Glassware:
-
After handling the compound, decontaminate all work surfaces (e.g., fume hood, balance) with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a cleaning agent.
-
Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods.
4. Final Disposal:
-
Once the waste container is full, ensure it is securely sealed and the exterior is clean.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor.
-
The recommended method of disposal for thalidomide and its analogues is incineration.
IV. Spill Response Protocol
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE for spill cleanup as indicated in Table 2.
-
Containment: For solid spills, gently cover with absorbent material to avoid raising dust. For liquid spills, use a chemical spill kit to absorb the spill.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
Report: Report the spill to the laboratory supervisor and the institution's EHS office.
V. Visual Workflow for Disposal
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
VI. Spill Response Workflow
The following diagram outlines the procedural flow for responding to a spill of this compound.
References
Essential Safety and Operational Guide for Handling Thalidomide-5,6-Cl
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Thalidomide-5,6-Cl. Given the compound's structural similarity to thalidomide, a known human teratogen and hazardous substance, stringent adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination.[1][2][3] In the absence of specific data for this compound, the precautionary measures outlined for thalidomide and its analogs should be strictly followed.
I. Personal Protective Equipment (PPE)
A comprehensive PPE protocol is required at all times when handling this compound due to its hazardous nature.[3] The following table summarizes the necessary PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Compound Handling (Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 Respirator.[3] |
| Solution Preparation and Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles. |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles. |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 Respirator. |
Note: Always consult the specific Safety Data Sheet (SDS) for any additional PPE requirements. If an SDS for this compound is unavailable, proceed with the precautions outlined for thalidomide and other cytotoxic compounds.
II. Operational Plan: Step-by-Step Handling Procedures
A. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a designated, locked, and clearly labeled area for hazardous materials.
-
The storage area should be a cool, dry, and well-ventilated space, away from incompatible materials.
B. Weighing and Reconstitution:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.
-
Don appropriate PPE as detailed in the table above.
-
Use dedicated equipment (spatulas, weigh boats) for handling the compound.
-
When reconstituting, slowly add the solvent to the solid to minimize aerosolization.
C. Experimental Use:
-
Clearly label all solutions containing this compound with "Cytotoxic Hazard" and the compound name.
-
Conduct all experimental procedures involving the compound in a designated area to prevent cross-contamination.
-
All materials that come into contact with this compound must be treated as hazardous waste.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated solid waste (e.g., gloves, gowns, weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be marked as "Cytotoxic Waste."
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: All contaminated sharps (e.g., needles, syringes, scalpels) must be disposed of in a designated, puncture-resistant sharps container labeled as "Cytotoxic Sharps."
B. Decontamination and Final Disposal:
-
Decontaminate all non-disposable equipment that has come into contact with the compound using a validated procedure.
-
All waste must be disposed of through an approved hazardous waste disposal program, typically involving high-temperature incineration.
-
Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.
IV. Emergency Procedures: Spill and Exposure Response
A. Spill Cleanup:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Wear the appropriate PPE for spill cleanup as indicated in the table above.
-
Containment: Use a chemical spill kit to absorb the spill. For solid spills, gently cover with absorbent material to avoid raising dust.
-
Cleanup: Carefully collect all contaminated materials and place them in a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution (e.g., 10% bleach solution), followed by a rinse with water.
-
Report: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.
B. Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
V. Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
